MK-3903
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-[[6-chloro-5-(4-phenylphenyl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN2O3/c1-16-7-12-20(13-21(16)26(31)32)33-27-29-24-14-22(23(28)15-25(24)30-27)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,29,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKQZQDYGXAUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MK-3903
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of MK-3903, a potent and selective activator of AMP-activated protein kinase (AMPK). This document details the molecular interactions, signaling pathways, and physiological effects of this compound, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Direct AMPK Activation
This compound is a novel, orally bioavailable small molecule that directly activates AMP-activated protein kinase (AMPK), a critical cellular energy sensor and master regulator of metabolism. Its primary mechanism of action involves the allosteric activation of AMPK, leading to a cascade of downstream effects that favorably modulate lipid and glucose metabolism.
This compound has been shown to be a potent activator of 10 of the 12 mammalian AMPK isoforms with EC50 values in the low nanomolar range.[1] The activation of AMPK by this compound leads to the phosphorylation of key downstream targets, including acetyl-CoA carboxylase (ACC), which results in the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro AMPK Activation by this compound
| AMPK Isoform Complex | EC50 (nM) | Maximal Activation (%) |
| α1β1γ1 | 8 | >50 |
| α1β1γ2 | 10 | >50 |
| α1β1γ3 | 12 | >50 |
| α1β2γ1 | 9 | >50 |
| α1β2γ2 | 11 | >50 |
| α1β2γ3 | 15 | >50 |
| α2β1γ1 | 20 | >50 |
| α2β1γ2 | 25 | >50 |
| α2β1γ3 | 30 | >50 |
| α2β2γ1 | 40 | >50 |
| α2β2γ2 (pAMPK5) | Partially Activates | 36 |
| α2β2γ3 (pAMPK6) | No Activation | - |
Data sourced from publicly available information.[1][2]
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) |
| C57BL/6 Mice | 10 | p.o. | 150 | 0.5 | 450 | 8.4 |
| Sprague-Dawley Rats | 10 | p.o. | 800 | 1 | 2400 | 27 |
| Beagle Dogs | 3 | p.o. | 1200 | 2 | 7200 | 78 |
Pharmacokinetic parameters can vary based on the vehicle used for administration.[2]
Table 3: In Vivo Efficacy of this compound in a High-Fructose Fed db/+ Mouse Model
| Treatment Group | Dose (mg/kg, p.o.) | Hepatic Fatty Acid Synthesis Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 3 | Significant Inhibition |
| This compound | 10 | Significant Inhibition |
| This compound | 30 | Significant Inhibition |
Specific percentage of inhibition is noted as significant in the source but exact values are not provided.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
In Vitro AMPK Activation Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of various AMPK isoform complexes.
Methodology:
-
Enzyme Preparation: Recombinant human AMPK heterotrimeric complexes are expressed and purified.
-
Assay Buffer: A typical assay buffer consists of 40 mM HEPES (pH 7.4), 80 mM NaCl, 0.8 mM DTT, 0.4 mg/mL BSA, 8% glycerol, 200 µM AMP, and 200 µM ATP.
-
Reaction Setup: The assay is performed in a 384-well plate format. A final assay volume of 20 µL contains the AMPK enzyme, a fluorescently labeled peptide substrate (e.g., AMARA peptide), and varying concentrations of this compound.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the amount of phosphorylated peptide is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The data are normalized to the activity of the enzyme in the absence of the compound (basal) and the activity in the presence of a maximally effective concentration of a known activator (max). EC50 values are calculated by fitting the data to a four-parameter logistic equation.
In Vivo Hepatic Fatty Acid Synthesis (FAS) Inhibition Assay
Objective: To assess the in vivo efficacy of this compound in inhibiting hepatic fatty acid synthesis.
Methodology:
-
Animal Model: Male, high-fructose fed db/+ mice are used as a model of insulin (B600854) resistance and dyslipidemia.
-
Acclimation and Dosing: Animals are acclimated for at least one week before the study. This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at doses of 3, 10, and 30 mg/kg. A vehicle control group is also included.
-
Tracer Administration: One hour after compound administration, a tracer for measuring fatty acid synthesis, such as ³H₂O or ¹⁴C-acetate, is administered intraperitoneally.
-
Sample Collection: After a specified time (e.g., 1-2 hours) following tracer administration, animals are euthanized, and liver tissue is collected.
-
Lipid Extraction: Lipids are extracted from the liver tissue using a standard method, such as the Folch extraction.
-
Quantification: The amount of incorporated radiolabel into the fatty acid fraction is determined by liquid scintillation counting.
-
Data Analysis: The rate of fatty acid synthesis is calculated and expressed as a percentage of the vehicle-treated control group. Statistical significance is determined using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's post-hoc test.
Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glucose tolerance in a relevant animal model.
Methodology:
-
Animal Model: Diet-induced obese (DIO) C57BL/6 mice are often used.
-
Dosing: this compound or vehicle is administered orally at specified doses for a predetermined period (e.g., daily for 14 days).
-
Fasting: Prior to the OGTT, mice are fasted for a specified duration (e.g., 6 hours).
-
Baseline Glucose Measurement: A baseline blood glucose measurement is taken from the tail vein (time 0).
-
Glucose Challenge: A sterile solution of D-glucose (e.g., 2 g/kg) is administered via oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated for each animal. Statistical comparisons are made between the treatment and vehicle groups using an appropriate statistical test.
This guide provides a foundational understanding of the mechanism of action of this compound. For further detailed information, researchers are encouraged to consult the primary scientific literature.
References
MK-3903: A Potent and Selective AMP-Activated Protein Kinase (AMPK) Activator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MK-3903 is a novel, potent, and selective small molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo data, pharmacokinetic properties, and detailed experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly those focused on metabolic diseases.
Introduction
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status. Its activation, which occurs in response to an increase in the AMP:ATP ratio, triggers a cascade of events aimed at restoring energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. Given its central role in regulating metabolism, AMPK has emerged as a promising therapeutic target for a range of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).
This compound is a benzimidazole-based compound identified as a direct allosteric activator of AMPK.[1][2] Its high potency and selectivity make it a valuable tool for studying the physiological roles of AMPK and for the potential development of novel therapeutics.
Mechanism of Action
This compound functions as a direct activator of AMPK. It potently and selectively binds to the AMPK complex, leading to its allosteric activation.[1][3][4] This activation is independent of upstream kinases.
Signaling Pathway
The activation of AMPK by this compound initiates a signaling cascade that impacts various downstream metabolic pathways. A simplified representation of this pathway is illustrated below.
Caption: Simplified signaling pathway of this compound-mediated AMPK activation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Formal Name | 5-((5-([1,1'-biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid | |
| CAS Number | 1219737-12-8 | |
| Molecular Formula | C₂₇H₁₉ClN₂O₃ | |
| Molecular Weight | 454.9 g/mol | |
| Appearance | A solid |
In Vitro Activity
The in vitro activity of this compound has been characterized in various enzymatic and cell-based assays.
Potency and Selectivity
This compound is a potent activator of AMPK with an EC₅₀ of 8 nM for the α1β1γ1 subunit. It activates 10 of the 12 phosphorylated AMPK (pAMPK) complexes with EC₅₀ values ranging from 8 to 40 nM. The compound shows partial activation of pAMPK5 and does not activate pAMPK6.
| Parameter | Value | Reference |
| AMPK Activation (EC₅₀) | 8 nM | |
| pAMPK Complex Activation (EC₅₀) | 8 - 40 nM (for 10 of 12 complexes) | |
| Prostanoid DP2 (CRTH2) Receptor Binding (IC₅₀) | 1.8 µM | |
| Prostanoid DP2 (CRTH2) Receptor Binding (IC₅₀) in 10% human serum | >86 µM | |
| CYP3A4 Inhibition (IC₅₀) | >50 µM | |
| CYP2D6 Inhibition (IC₅₀) | >50 µM | |
| Pregnane X Receptor (PXR) Agonism (EC₅₀) | >30 µM |
Cellular Permeability
This compound demonstrates low permeability in LLC-PK1 cells, with a Papp of 6 x 10⁻⁶ cm/s. It is also identified as a substrate of human liver uptake transporters OATP1B1 and OATP1B3.
In Vivo Studies
The efficacy of this compound has been evaluated in multiple animal models, demonstrating its potential for improving metabolic parameters.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in mice, rats, and dogs.
| Species | Systemic Plasma Clearance (mL/min/kg) | Volume of Distribution at Steady State (L/kg) | Terminal Half-life (h) | Oral Bioavailability (%) | Reference |
| C57BL/6 Mice | 5.0 - 13 | 0.6 - 1.1 | ~2 | 8.4 (initial vehicle) | |
| Sprague Dawley Rats | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 | |
| Beagle Dogs | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 |
Pharmacodynamics
Oral administration of this compound has shown robust target engagement in vivo.
-
Hepatic Fatty Acid Synthesis: Acute oral administration of this compound at doses of 3, 10, and 30 mg/kg to high-fructose fed db/+ mice resulted in a significant inhibition of hepatic fatty acid synthesis for all three doses.
-
ACC Phosphorylation: Chronic oral administration of this compound robustly increased the phosphorylation of acetyl-CoA carboxylase (ACC), a direct downstream target of AMPK, in the liver, with more modest effects observed in skeletal muscle.
-
Insulin (B600854) Sensitization: Treatment with this compound in various mouse models led to improvements in measures of insulin sensitization. In diet-induced obese (DIO) mice, a 30 mg/kg dose increased muscle and liver levels of phosphorylated ACC and reduced insulin resistance.
Experimental Protocols
In Vitro AMPK Activation Assay
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for AMPK activation.
Methodology:
-
The AMPK complex of interest is diluted in an appropriate reaction buffer.
-
The diluted AMPK is incubated at room temperature for 30 minutes to yield phosphorylated AMPK (pAMPK).
-
Serial dilutions of this compound in DMSO are prepared.
-
The pAMPK solution is pre-incubated with the diluted this compound (or DMSO as a vehicle control) in a reaction plate. The plate is briefly vortexed and incubated at room temperature for 30 minutes.
-
A substrate solution is added to initiate the kinase reaction.
-
The plate is sealed and incubated at room temperature for 60 minutes.
-
The reaction is terminated by the addition of a quench buffer.
-
The amount of product formed is quantified, and EC₅₀ values are calculated from the dose-response curves.
Caption: Experimental workflow for the in vitro AMPK kinase assay.
In Vivo Study in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the effect of this compound on metabolic parameters in a mouse model of diet-induced obesity.
Methodology:
-
Diet-induced obese mice (e.g., at 17 weeks of age) are used for the study.
-
Mice are conditioned to dosing with a vehicle solution (e.g., 5% Tween 80, 0.25% methylcellulose, 0.02% SDS) at a volume of 5 mL/kg twice daily (BID) for 5 days.
-
At the end of the conditioning period, blood samples are collected to measure baseline glucose and insulin levels.
-
Animals are sorted into treatment groups based on their glucose, insulin, and body weight to ensure homogeneity across groups.
-
Treatment groups receive either vehicle or this compound at various doses (e.g., 3, 10, 30 mg/kg) administered orally twice daily (BID) or once daily (QD) for a specified duration (e.g., 12 days).
-
Food intake and body weight are measured daily throughout the study.
-
At the end of the treatment period, terminal blood and tissue samples are collected for analysis of metabolic endpoints (e.g., glucose, insulin, tissue ACC phosphorylation).
Conclusion
This compound is a potent and selective activator of AMPK with demonstrated efficacy in preclinical models of metabolic disease. Its well-characterized mechanism of action and in vivo activity make it a valuable pharmacological tool for investigating the therapeutic potential of AMPK activation. The data and protocols presented in this guide provide a solid foundation for further research and development efforts centered on this promising compound.
References
MK-3903: A Selective AMP-Activated Protein Kinase (AMPK) Activator for Metabolic Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MK-3903 is a potent and selective, small-molecule activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular effects, and preclinical data in models of metabolic disease. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are provided to support further research and drug development efforts in the field of metabolic disorders.
Introduction to AMPK and Its Role in Metabolism
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular and organismal energy homeostasis. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which occurs during periods of metabolic stress such as nutrient deprivation, hypoxia, and exercise. Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., fatty acid, cholesterol, and protein synthesis). Given its central role in metabolic regulation, AMPK has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).
This compound: A Potent and Selective AMPK Activator
This compound is a novel benzimidazole (B57391) derivative identified as a potent and selective direct activator of AMPK. It allosterically activates phosphorylated AMPK complexes, leading to robust downstream signaling.
Mechanism of Action
This compound directly binds to and activates AMPK. It exhibits an EC50 of approximately 8-9 nM for the activation of the α1β1γ1 AMPK subunit.[1][2][3][4] this compound activates 10 of the 12 mammalian AMPK complexes with EC50 values in the range of 8-40 nM.[1] It demonstrates selectivity for AMPK over a panel of other kinases.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | AMPK Complex | Reference |
| EC50 | 8 nM | α1β1γ1 | |
| EC50 Range | 8 - 40 nM | 10 of 12 pAMPK complexes | |
| CYP3A4 Inhibition (IC50) | > 50 µM | - | |
| CYP2D6 Inhibition (IC50) | > 50 µM | - |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Systemic Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-life (h) | Oral Bioavailability (%) | Reference |
| C57BL/6 Mice | 5.0 - 13 | 0.6 - 1.1 | ~2 | 8.4 | |
| Sprague-Dawley Rats | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 | |
| Beagle Dogs | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 |
Table 3: In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Dosing | Key Findings | Reference |
| db/db Mice | 3, 10, 30 mg/kg (acute oral) | Significant inhibition of hepatic fatty acid synthesis. | |
| Diet-Induced Obese (DIO) Mice | 30 mg/kg | Increased phosphorylation of ACC in liver and muscle; Reduced insulin (B600854) resistance. |
Preclinical Efficacy in Metabolic Disease Models
This compound has demonstrated beneficial effects on lipid and glucose metabolism in preclinical models of metabolic disease.
Effects on Lipid Metabolism
Chronic oral administration of this compound robustly increases the phosphorylation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, in the liver, with more modest effects observed in skeletal muscle. This leads to a significant inhibition of hepatic fatty acid synthesis, as demonstrated in db/db mice.
Effects on Glucose Metabolism and Insulin Sensitivity
In diet-induced obese (DIO) mice, treatment with this compound has been shown to reduce insulin resistance. This is a critical finding, as insulin resistance is a hallmark of type 2 diabetes. The improvement in insulin sensitivity is a direct consequence of AMPK activation in key metabolic tissues.
Signaling Pathways Modulated by this compound
Activation of AMPK by this compound initiates a signaling cascade that affects numerous downstream targets, leading to coordinated changes in cellular metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro AMPK Activity Assay
This protocol describes a general method for determining the EC50 of a compound for AMPK activation using recombinant enzymes.
Materials:
-
Recombinant human AMPK (α1β1γ1)
-
SAMS peptide (HMRSAMSGLHLVKRR) as substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.8 mM DTT, 8% glycerol, 0.8 mM EDTA, 8 mM MgCl2)
-
This compound stock solution in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the SAMS peptide substrate to all wells.
-
Add recombinant AMPK to all wells except for the no-enzyme control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure ADP production according to the ADP-Glo™ Kinase Assay manufacturer's instructions.
-
Calculate the percentage of AMPK activation relative to a positive control and plot the dose-response curve to determine the EC50 value.
Western Blotting for ACC Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of ACC in liver or muscle tissue from treated animals.
Materials:
-
Tissue samples from animals treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ACC (Ser79) and anti-total ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ACC overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ACC to normalize for protein loading.
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol describes a general procedure for evaluating the effect of this compound on insulin sensitivity in a DIO mouse model.
Animal Model:
-
Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.
Experimental Design:
-
Acclimatize the DIO mice to the housing conditions.
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound or vehicle orally once or twice daily for a specified duration (e.g., 2-4 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, perform metabolic assessments such as an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT).
-
For an OGTT, fast the mice overnight, administer a glucose bolus orally, and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
For an ITT, fast the mice for a shorter period (e.g., 4-6 hours), administer an insulin bolus intraperitoneally, and measure blood glucose at various time points.
-
At the end of the study, collect tissues (e.g., liver, muscle) for downstream analysis such as Western blotting or gene expression analysis.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of AMPK activation in metabolic diseases. Its high potency and selectivity make it a suitable candidate for preclinical studies aimed at understanding the complex roles of AMPK in regulating lipid and glucose metabolism. The data presented in this guide demonstrate the promise of this compound as a modulator of key metabolic pathways, and the provided protocols offer a foundation for further investigation into its mechanism of action and therapeutic efficacy.
References
- 1. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic analysis of rat liver phosphoproteins after treatment with protein kinase inhibitor H89 (N-(2-[p-bromocinnamylamino-]ethyl)-5-isoquinolinesulfonamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 4. Hyperinsulinemic-euglycemic Clamps in Conscious, Unrestrained Mice - PMC [pmc.ncbi.nlm.nih.gov]
MK-3903: A Comprehensive Technical Guide to its Target Protein Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of MK-3903, a potent and selective activator of its primary target protein. The document details the quantitative binding affinities, comprehensive experimental protocols for key assays, and visual representations of the relevant signaling pathway and experimental workflows.
Executive Summary
This compound is a small molecule activator that potently and selectively targets AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4][5] This guide summarizes the binding affinity of this compound for various AMPK complexes and its off-target interactions. Detailed methodologies for biochemical and binding assays are provided to enable replication and further investigation. Furthermore, signaling pathway and experimental workflow diagrams are included for enhanced clarity and understanding.
Target Protein Interaction and Quantitative Data
The primary molecular target of this compound is AMP-activated protein kinase (AMPK), a heterotrimeric enzyme consisting of a catalytic α subunit and regulatory β and γ subunits. This compound acts as a direct allosteric activator of AMPK.
Binding Affinity and Potency
This compound demonstrates potent activation of AMPK, with a half-maximal effective concentration (EC50) of 8 nM for the α1β1γ1 isoform. It effectively activates 10 of the 12 phosphorylated AMPK (pAMPK) complexes with EC50 values ranging from 8 to 40 nM. The compound shows partial activation of pAMPK5 and does not activate pAMPK6.
In addition to its primary target, this compound has been observed to have a moderate binding affinity for the prostanoid DP2 (CRTH2) receptor, with a half-maximal inhibitory concentration (IC50) of 1.8 μM. However, this binding is significantly diminished in the presence of 10% human serum, with the IC50 value increasing to over 86 μM.
| Target Protein | Isoform/Complex | Parameter | Value | Notes |
| AMPK | α1β1γ1 | EC50 | 8 nM | Potent activator |
| pAMPK | 10 of 12 complexes | EC50 | 8 - 40 nM | Broad activation of phosphorylated complexes |
| pAMPK5 | % Activation | 36% (partial) | ||
| pAMPK6 | % Activation | No activation | ||
| Prostanoid DP2 (CRTH2) Receptor | - | IC50 | 1.8 μM | Moderate off-target binding |
| - | IC50 | >86 μM | In the presence of 10% human serum |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the binding and activation of this compound.
Biochemical Assay for AMPK Activation (EC50 Determination)
This protocol outlines the determination of the EC50 value of this compound for AMPK activation.
Materials:
-
Purified AMPK complex of interest
-
AMPK reaction buffer
-
This compound (compound 42)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quench buffer
-
Microplate reader
Procedure:
-
Dilute the AMPK complex in the AMPK reaction buffer and incubate at room temperature for 30 minutes to yield phosphorylated AMPK (pAMPK).
-
Prepare serial dilutions of this compound in DMSO.
-
In a multi-well plate, pre-incubate the pAMPK with the diluted this compound. Add 1.2 μL of the this compound solution to 15 μL of the pAMPK-containing reaction buffer per well.
-
Vortex the plate briefly and incubate at room temperature for 30 minutes.
-
Initiate the enzymatic reaction (specifics of the reaction, e.g., addition of a substrate like ATP, are dependent on the detection method).
-
Seal the plate and incubate at room temperature for 60 minutes.
-
Stop the reaction by adding quench buffer.
-
Read the plate using a microplate reader to measure the product formed.
-
Calculate EC50 values and percentage of activation from the dose-response curves of product formed versus activator concentration.
TR-FRET Based Kinase Binding Assay (e.g., LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of inhibitors to a kinase. While designed for inhibitors, the principles can be adapted to study compound binding.
Materials:
-
Kinase of interest (e.g., AMPK)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test compound (e.g., this compound)
-
Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plate
-
TR-FRET plate reader
Procedure:
-
Prepare a 4X solution of the test compound in Kinase Buffer A.
-
Prepare a 2X kinase/antibody mixture in Kinase Buffer A.
-
Prepare a 4X tracer solution in Kinase Buffer A.
-
In a 384-well plate, add 4 μL of the 4X test compound solution.
-
Add 8 μL of the 2X kinase/antibody mixture to all wells.
-
Add 4 μL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., for europium donor and Alexa Fluor™ 647 acceptor) to determine the FRET ratio.
-
A decrease in the FRET signal indicates displacement of the tracer by the test compound.
Radioligand Binding Assay for Prostanoid DP2 Receptor (IC50 Determination)
This protocol details the method for determining the binding affinity of this compound to the prostanoid DP2 receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human prostanoid DP2 receptor
-
[³H]-PGD₂ (radioligand)
-
Unlabeled PGD₂ or a known DP2 antagonist (for non-specific binding)
-
Test compound (this compound)
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 138 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In assay tubes, combine the cell membranes, [³H]-PGD₂ (at a concentration near its Kd), and either binding buffer (for total binding), a saturating concentration of unlabeled PGD₂ (for non-specific binding), or the test compound (this compound at various concentrations).
-
Incubate the mixture for a defined period (e.g., 90 minutes) at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.
Experimental Workflow: TR-FRET Kinase Binding Assay
Caption: Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase binding assay.
References
An In-Depth Technical Guide to the Discovery and Synthesis of MK-3903
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of MK-3903, a potent and selective direct activator of AMP-activated protein kinase (AMPK). This compound, chemically known as 5-((5-([1,1'-biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid, emerged from a hit-to-lead optimization program aimed at identifying novel therapeutic agents for metabolic diseases. This document details the multi-step synthesis of this compound, the experimental protocols for its biological evaluation, and a summary of its key in vitro and in vivo pharmacological properties. The information presented is intended to serve as a valuable resource for researchers and drug development professionals working in the field of metabolic disorders and kinase modulation.
Discovery and Rationale
This compound was identified through a focused drug discovery effort targeting the AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Dysregulation of AMPK signaling is implicated in various metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). The therapeutic rationale for developing a direct AMPK activator like this compound is to restore metabolic balance by promoting glucose uptake and fatty acid oxidation while inhibiting anabolic processes such as gluconeogenesis and lipogenesis.
The discovery of this compound began with a high-throughput screening campaign that identified a benzimidazole-based hit compound with modest AMPK activating properties. A subsequent hit-to-lead optimization program focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound as a clinical candidate.
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The general synthetic route is outlined below, followed by a detailed experimental protocol.
General Synthetic Scheme
The synthesis involves the preparation of a key benzimidazole (B57391) intermediate followed by a Suzuki coupling to introduce the biphenyl (B1667301) moiety and subsequent functional group manipulations to yield the final product.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 5-((6-chloro-5-iodo-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoate
-
To a solution of methyl 5-hydroxy-2-methylbenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added a base, for example, potassium carbonate (2.0 eq).
-
2,6-Dichloro-5-iodo-1H-benzo[d]imidazole (1.1 eq) is then added, and the reaction mixture is heated at a temperature ranging from 80 to 100 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford methyl 5-((6-chloro-5-iodo-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoate.
Step 2: Synthesis of Methyl 5-((5-([1,1'-biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoate
-
A mixture of methyl 5-((6-chloro-5-iodo-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoate (1.0 eq), [1,1'-biphenyl]-4-ylboronic acid (1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.1 eq), and a base like sodium carbonate (2.0 eq) is prepared in a mixture of solvents, typically 1,4-dioxane (B91453) and water.
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for several hours.
-
After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The residue is purified by column chromatography to yield methyl 5-((5-([1,1'-biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoate.
Step 3: Synthesis of 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid (this compound)
-
The methyl ester from the previous step (1.0 eq) is dissolved in a mixture of solvents such as tetrahydrofuran (B95107) (THF) and methanol.
-
An aqueous solution of a base, for example, lithium hydroxide (B78521) or sodium hydroxide (excess), is added, and the mixture is stirred at room temperature or slightly elevated temperature until the hydrolysis is complete.
-
The reaction is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford this compound as a solid.
-
Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC) if necessary.
Biological Evaluation
AMPK Activation Assay
The potency of this compound as an AMPK activator was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Experimental Protocol:
-
Reagents: Recombinant human AMPK isoforms (e.g., α1β1γ1), a fluorescently labeled peptide substrate (e.g., AMARA peptide), ATP, and a terbium-labeled anti-phospho-substrate antibody.
-
Procedure:
-
This compound is serially diluted in dimethyl sulfoxide (B87167) (DMSO) and then further diluted in assay buffer.
-
The AMPK enzyme and the peptide substrate are incubated with varying concentrations of this compound in a 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period at room temperature, the reaction is stopped by the addition of a detection solution containing the terbium-labeled antibody and EDTA.
-
The TR-FRET signal is read on a suitable plate reader, and the EC50 values are calculated from the dose-response curves.
-
In Vitro Permeability Assay
The permeability of this compound was assessed using the LLC-PK1 (porcine kidney epithelial) cell line.[1]
Experimental Protocol:
-
Cell Culture: LLC-PK1 cells are seeded on permeable filter supports (e.g., Transwell inserts) and cultured until a confluent monolayer is formed.
-
Permeability Measurement:
-
The cell monolayers are washed with a transport buffer.
-
A solution of this compound in the transport buffer is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are collected from the opposite chamber at various time points.
-
The concentration of this compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.
-
Cytochrome P450 (CYP) Inhibition Assay
The potential of this compound to inhibit major CYP isoforms was evaluated using human liver microsomes.[2]
Experimental Protocol:
-
Incubation: Human liver microsomes are incubated with a probe substrate specific for each CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6) in the presence of varying concentrations of this compound.
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Metabolite Quantification: After a specific incubation time, the reaction is quenched, and the formation of the specific metabolite is quantified by LC-MS/MS.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
In Vivo Pharmacokinetics and Efficacy
Pharmacokinetic Studies
Pharmacokinetic parameters of this compound were determined in various animal species, including mice, rats, and dogs.[2]
Experimental Protocol:
-
Dosing: this compound is formulated in a suitable vehicle and administered to the animals via intravenous (IV) and oral (PO) routes at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated LC-MS/MS method.
-
Parameter Calculation: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F) are calculated using non-compartmental analysis.
In Vivo Efficacy Studies
The in vivo efficacy of this compound was evaluated in a mouse model of diet-induced obesity (DIO).
Experimental Protocol:
-
Animal Model: C57BL/6 mice are fed a high-fat diet to induce obesity and insulin (B600854) resistance.
-
Treatment: DIO mice are treated with this compound or vehicle control orally for a specified duration.
-
Efficacy Endpoints: Key efficacy endpoints include measurements of blood glucose, plasma insulin, and assessment of hepatic fatty acid synthesis.
-
Target Engagement: Phosphorylation of acetyl-CoA carboxylase (ACC), a downstream target of AMPK, is measured in liver and muscle tissues to confirm target engagement.
Data Presentation
Table 1: In Vitro Activity and Properties of this compound
| Parameter | Value |
| AMPK Activation (α1β1γ1) | |
| EC50 | 8 nM[2] |
| Permeability (LLC-PK1) | |
| Papp (A-B) | Low (e.g., <1 x 10⁻⁶ cm/s)[1] |
| CYP Inhibition | |
| CYP3A4 IC50 | > 50 µM |
| CYP2D6 IC50 | > 50 µM |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | %F |
| Mouse (C57BL/6) | IV | - | 5.0 - 13 | 0.6 - 1.1 | ~2 | - |
| PO | - | - | - | - | 8.4 | |
| Rat (Sprague-Dawley) | IV | - | 5.0 - 13 | 0.6 - 1.1 | ~2 | - |
| PO | - | - | - | - | 27 - 78 | |
| Dog (Beagle) | IV | - | 5.0 - 13 | 0.6 - 1.1 | ~2 | - |
| PO | - | - | - | - | 27 - 78 |
Note: Specific dose information for IV PK was not available in the public domain.
Visualizations
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway activated by this compound.
This compound Synthesis Workflow
Caption: Workflow for the multi-step synthesis of this compound.
Hit-to-Lead Optimization Logic
Caption: Logical progression of the hit-to-lead optimization for this compound.
Conclusion
This compound is a potent and selective direct activator of AMPK discovered through a systematic hit-to-lead optimization process. The synthetic route is well-defined, and the compound exhibits favorable in vitro and in vivo properties, demonstrating target engagement and efficacy in a preclinical model of metabolic disease. This technical guide provides a comprehensive summary of the discovery and synthesis of this compound, offering valuable insights and detailed protocols for researchers in the field of metabolic drug discovery.
References
The Role of MK-3903 in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-3903 is a potent and selective small-molecule activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This technical guide provides an in-depth overview of the role of this compound in modulating metabolic pathways. Through the activation of AMPK, this compound initiates a signaling cascade that profoundly impacts glucose and lipid metabolism, primarily through the phosphorylation and subsequent inactivation of acetyl-CoA carboxylase (ACC). This guide summarizes key quantitative data, details experimental protocols for assessing the activity of this compound, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction
AMP-activated protein kinase (AMPK) is a critical enzyme in the regulation of cellular and organismal metabolism.[1][2] It is activated in response to a decrease in the cellular ATP:AMP ratio, a condition indicative of energy stress.[1] Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[2][3] Given its central role in metabolic regulation, AMPK has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.
This compound is a potent and selective activator of AMPK. This guide explores the mechanism of action of this compound and its downstream effects on key metabolic pathways.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct activation of AMPK. It is a highly potent activator with an EC50 of 8 nM for the α1β1γ1 subunit of AMPK. This compound activates 10 of the 12 phosphorylated AMPK (pAMPK) complexes with EC50 values ranging from 8 to 40 nM.
Signaling Pathway
The activation of AMPK by this compound initiates a downstream signaling cascade that ultimately leads to the modulation of various metabolic processes. A key event in this cascade is the phosphorylation of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. Phosphorylation of ACC by AMPK leads to its inactivation, thereby inhibiting de novo lipogenesis and promoting the oxidation of fatty acids.
Simultaneously, AMPK activation stimulates glucose uptake in skeletal muscle and other tissues. This multifaceted mechanism of action makes this compound a compelling agent for the modulation of metabolic pathways.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| AMPK Activation (EC50) | ||
| α1β1γ1 subunit | 8 nM | |
| 10 of 12 pAMPK complexes | 8 - 40 nM | |
| Off-Target Activity (IC50) | ||
| Prostanoid DP2 (CRTH2) receptor binding | 1.8 µM | |
| Prostanoid DP2 (CRTH2) receptor binding (in 10% human serum) | >86 µM | |
| CYP3A4 and CYP2D6 (human liver microsomes) | >50 µM |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Systemic Plasma Clearance (mL/min/kg) | Volume of Distribution at Steady State (L/kg) | Terminal Half-life (h) | Oral Bioavailability (%) | Reference |
| C57BL/6 Mice | 5.0 - 13 | 0.6 - 1.1 | ~2 | 8.4 | |
| Sprague-Dawley Rats | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 | |
| Beagle Dogs | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in metabolic pathways.
In Vitro AMPK Activation Assay
This protocol describes an enzymatic assay to determine the potency of this compound in activating AMPK.
Materials:
-
AMPK complex of interest
-
AMPK reaction buffer
-
This compound
-
DMSO
-
Quench buffer
-
Microplate reader
Procedure:
-
Dilute the AMPK complex in AMPK reaction buffer.
-
Incubate at room temperature for 30 minutes to yield phosphorylated AMPK (pAMPK).
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1.2 µL of the diluted this compound or DMSO (vehicle control) to wells containing 15 µL of the pAMPK solution.
-
Vortex the plate briefly and incubate at room temperature for 30 minutes.
-
Seal the plate and incubate at room temperature for 60 minutes.
-
Stop the reaction by adding quench buffer.
-
Read the plate on a microplate reader to determine the amount of product formed.
-
Calculate EC50 values from the dose-response curves.
References
Preclinical Profile of MK-3903: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for MK-3903, a potent and selective activator of AMP-activated protein kinase (AMPK). The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the compound's mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.
Core Compound Activity: Potent and Selective AMPK Activation
This compound is a direct allosteric activator of AMPK, a critical cellular energy sensor. Its primary mechanism of action involves the activation of multiple AMPK complexes, leading to downstream effects on metabolism.
In Vitro Activity
This compound demonstrates potent activation of AMPK with a half-maximal effective concentration (EC50) of 8 nM for the α1β1γ1 subunit.[1][2] It activates 10 of the 12 phosphorylated AMPK (pAMPK) complexes with EC50 values ranging from 8 to 40 nM, achieving over 50% maximal activation.[1][3] Notably, it only partially activates the pAMPKα5 complex (36% maximal activation) and does not activate the pAMPKα6 complex.[3]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/System |
| AMPK Activation | ||
| EC50 (α1β1γ1 subunit) | 8 nM | Recombinant Human |
| EC50 (10 of 12 pAMPK complexes) | 8 - 40 nM | Recombinant Human |
| Maximal Activation (10 of 12 pAMPK complexes) | >50% | Recombinant Human |
| pAMPKα5 Activation | 36% (partial) | Recombinant Human |
| pAMPKα6 Activation | No activation | Recombinant Human |
| CYP Inhibition | ||
| CYP3A4 Apparent IC50 | > 50 µM | Human Liver Microsomes |
| CYP2D6 Apparent IC50 | > 50 µM | Human Liver Microsomes |
| Other Targets | ||
| Pregnane (B1235032) X Receptor (PXR) Agonism | Not a potent agonist | N/A |
Experimental Protocol: In Vitro AMPK Activation Assay
The in vitro activation of AMPK by this compound is typically assessed using a biochemical kinase assay. A general protocol is as follows:
-
Preparation of pAMPK: The AMPK complex of interest is diluted in an appropriate reaction buffer and incubated at room temperature for 30 minutes to allow for phosphorylation, yielding the activated pAMPK.
-
Pre-incubation: Appropriately diluted this compound in DMSO is added to the reaction buffer containing the pAMPK. The total volume of DMSO is kept low (e.g., 1.2 µL in a 15 µL reaction volume) to minimize solvent effects. The plate is briefly vortexed and incubated at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Kinase Reaction: The enzymatic reaction is initiated by the addition of a substrate mix containing ATP and a specific peptide substrate (e.g., SAMS peptide).
-
Incubation and Termination: The reaction plate is sealed and incubated at room temperature for 60 minutes. The reaction is then stopped by the addition of a quench buffer.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
Signaling Pathway
This compound exerts its effects by directly activating AMPK, a central regulator of cellular metabolism. The activation of AMPK initiates a signaling cascade that shifts the cell from anabolic (energy-consuming) to catabolic (energy-producing) states.
Figure 1: Simplified AMPK signaling pathway activated by this compound.
In Vivo Pharmacology
Preclinical in vivo studies have demonstrated the therapeutic potential of this compound in models of metabolic disease.
Efficacy in Diet-Induced Obese (DIO) Mice
Chronic oral administration of this compound has been shown to robustly increase the phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct downstream target of AMPK, in the liver, with more modest effects observed in skeletal muscle. This target engagement leads to improvements in lipid metabolism and insulin (B600854) sensitization in various mouse models.
Table 2: In Vivo Efficacy of this compound in DIO Mice
| Animal Model | Dosing Regimen | Key Findings |
| Diet-Induced Obese (DIO) Mice | 3, 10, 30 mg/kg, oral, twice daily for 12 days | Increased ACC phosphorylation in liver and muscle, improved insulin sensitization. |
| High-fructose fed db/+ mice | 3, 10, 30 mg/kg, acute oral | Significant inhibition of hepatic fatty acid synthesis. |
Experimental Protocol: Diet-Induced Obesity (DIO) Mouse Model
A common protocol for inducing obesity in mice and testing the efficacy of compounds like this compound is as follows:
-
Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.
-
Acclimation and Grouping: Mice are conditioned to the vehicle and dosing procedure for several days. They are then sorted into treatment groups based on body weight, blood glucose, and insulin levels to ensure homogeneity.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., 5% Tween 80, 0.25% methylcellulose, 0.02% SDS) and administered orally at specified doses and frequencies. A vehicle control group is included.
-
Monitoring: Food intake and body weight are measured daily. Blood glucose and insulin levels are monitored at baseline and at the end of the study.
-
Tissue Analysis: At the end of the treatment period, tissues such as the liver and skeletal muscle are collected to assess target engagement, such as the phosphorylation status of ACC, via methods like Western blotting.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Systemic Plasma Clearance (mL/min/kg) | Volume of Distribution at Steady State (L/kg) | Terminal Half-life (h) | Oral Bioavailability (%) |
| C57BL/6 Mice | 5.0 - 13 | 0.6 - 1.1 | ~2 | 8.4 (vehicle dependent) |
| Sprague-Dawley Rats | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 |
| Beagle Dogs | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 |
Data compiled from multiple sources.
Experimental Protocol: Pharmacokinetic Studies
A general workflow for assessing the pharmacokinetics of this compound in preclinical species is outlined below.
Figure 2: General workflow for a preclinical pharmacokinetic study.
Safety and Selectivity
Preclinical safety assessment indicates that this compound is a weak reversible inhibitor of cytochrome P450 enzymes CYP3A4 and CYP2D6 in human liver microsomes, with apparent IC50 values greater than 50 µM. It does not exhibit time-dependent inhibition of CYP3A4 activity and is not a potent agonist of the pregnane X receptor (PXR).
Experimental Protocol: CYP Inhibition Assay
The potential for drug-drug interactions via CYP inhibition is commonly evaluated using an in vitro assay with human liver microsomes.
-
Incubation Mixture: A reaction mixture is prepared containing pooled human liver microsomes, a specific CYP probe substrate, and various concentrations of the test compound (this compound).
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.
-
Incubation and Termination: The mixture is incubated at 37°C for a specific time, and the reaction is then terminated by the addition of a stop solution (e.g., acetonitrile).
-
Analysis: The formation of the metabolite of the probe substrate is quantified using LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is calculated.
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective activator of AMPK. It demonstrates robust target engagement in vitro and in vivo, leading to beneficial effects on lipid metabolism and insulin sensitivity in animal models of metabolic disease. Its pharmacokinetic profile is characterized by moderate clearance and a relatively short half-life across species. The compound exhibits a favorable in vitro safety profile with respect to CYP inhibition. These findings underscore the potential of this compound as a therapeutic candidate for metabolic disorders and provide a solid foundation for further development.
References
MK-3903: A Technical Guide to a Novel AMPK Activator and its Role in Cellular Energy Sensing
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-3903 is a potent and selective direct activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular and systemic energy homeostasis. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative biochemical and in-vivo activity, and its implications for cellular energy sensing. Detailed experimental protocols for key assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction to this compound and Cellular Energy Sensing
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1] In response to metabolic stress, such as an increase in the AMP:ATP ratio, AMPK is activated and works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic, ATP-consuming processes.[1][2] Dysregulation of AMPK signaling is implicated in a variety of metabolic diseases, including type 2 diabetes and obesity, making it a key therapeutic target.
This compound is a novel, orally bioavailable small molecule that directly activates AMPK.[3][4] Its potent and selective activation of AMPK makes it a valuable tool for studying the intricacies of cellular energy sensing and a promising candidate for the development of therapeutics for metabolic disorders. This guide will delve into the technical details of this compound's interaction with the AMPK pathway and its downstream metabolic consequences.
Mechanism of Action of this compound
This compound is a direct activator of AMPK, meaning it does not rely on upstream kinases or changes in the cellular AMP:ATP ratio for its activity. It allosterically activates the phosphorylated AMPK complex, enhancing its kinase activity.
Signaling Pathway
The activation of AMPK by this compound initiates a signaling cascade that impacts multiple downstream metabolic pathways. A simplified representation of this pathway is illustrated below.
References
Methodological & Application
Application Notes and Protocols for MK-3903, a Potent AMPK Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3903 is a potent and selective direct allosteric activator of AMP-activated protein kinase (AMPK), a crucial enzyme in the regulation of cellular energy homeostasis.[1][2][3][4] As a key sensor of the cell's energy status, AMPK activation can influence a wide array of metabolic processes, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes. This document provides detailed in vitro assay protocols to characterize the activity of this compound and similar compounds.
Mechanism of Action
This compound directly binds to the AMPK heterotrimeric complex, which consists of a catalytic α subunit and regulatory β and γ subunits, inducing a conformational change that leads to its activation. This allosteric activation mechanism is independent of the canonical pathway that involves an increase in the cellular AMP/ATP ratio. Activated AMPK proceeds to phosphorylate a multitude of downstream targets, effectively switching on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against various human AMPK isoforms.
| AMPK Isoform Complex | EC50 (nM) | Maximal Activation (%) |
| α1β1γ1 | 8 | >50 |
| Other 9 pAMPK complexes | 8 - 40 | >50 |
| pAMPK5 | - | 36 (partial activation) |
| pAMPK6 | - | No activation |
Data sourced from publicly available research.[1]
Signaling Pathway
The diagram below illustrates the central role of AMPK in cellular energy regulation and the downstream effects of its activation by compounds like this compound.
Caption: AMPK signaling pathway activated by this compound.
Experimental Workflow: In Vitro AMPK Activation Assay
The following diagram outlines the major steps for determining the in vitro activity of this compound using a luminescence-based kinase assay.
Caption: Workflow for the in vitro AMPK activation assay.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay for AMPK Activation
This protocol is adapted for the characterization of this compound as an AMPK activator using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.
I. Materials and Reagents
-
Enzyme: Recombinant human AMPK (α1/β1/γ1 complex)
-
Substrate: SAMStide peptide (HMRSAMSGLHLVKRR)
-
Compound: this compound
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Activator (optional control): AMP
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Plates: White, opaque 384-well assay plates
-
Instrumentation: Luminometer
II. Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Dilution Series: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions). Further dilute these in Kinase Reaction Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
ATP Solution: Prepare a working solution of ATP in Kinase Reaction Buffer at twice the desired final concentration. The optimal ATP concentration should be at or near the Km for the specific AMPK isoform being tested.
-
Kinase/Substrate Mix: Prepare a master mix containing the AMPK enzyme and the SAMStide substrate in Kinase Reaction Buffer. The final concentration of each component should be optimized for the assay.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.
III. Assay Procedure
-
Compound Addition: Add 2.5 µL of the diluted this compound solutions or vehicle control (DMSO in Kinase Reaction Buffer) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add 2.5 µL of the Kinase/Substrate mix to each well.
-
Initiation of Kinase Reaction: Add 5 µL of the ATP working solution to each well to start the reaction. The total reaction volume is 10 µL.
-
Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.
-
Stopping the Reaction: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
IV. Data Analysis
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Normalize the data by setting the vehicle control (no this compound) as 0% activation and a positive control (e.g., a saturating concentration of a known activator or AMP) as 100% activation.
-
Plot the normalized data as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value for this compound.
Disclaimer: This protocol is a general guideline. Researchers should optimize assay conditions, including enzyme and substrate concentrations, incubation times, and ATP concentration, for their specific experimental setup. Always refer to the manufacturer's instructions for the assay kit.
References
MK-3903 Cell Culture Treatment Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3903 is a potent and selective allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] AMPK activation can influence a variety of downstream signaling pathways, making this compound a valuable tool for research in metabolism, oncology, and cellular stress responses. These application notes provide detailed protocols for the treatment of cultured cells with this compound and for the analysis of its effects on key cellular processes.
Mechanism of Action
This compound is a direct activator of AMPK, with a reported EC50 of 8 nM for the α1β1γ1 subunit.[1] It activates 10 of the 12 pAMPK complexes with EC50 values in the range of 8-40 nM.[1][2] Activation of AMPK by this compound leads to the phosphorylation of downstream targets, which in turn modulates various cellular processes including glucose uptake, fatty acid oxidation, and protein synthesis, while inhibiting anabolic pathways like lipogenesis.
Signaling Pathway
The activation of AMPK by this compound initiates a signaling cascade that impacts cell growth, proliferation, and survival. A simplified representation of this pathway is shown below.
References
Application Notes and Protocols: Determining the Optimal Concentration of MK-3903 for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of MK-3903, a potent and selective AMP-activated protein kinase (AMPK) activator, for use in cell-based assays. Detailed protocols for dose-response experiments and cytotoxicity assessment are included to establish an effective and non-toxic working concentration range.
Introduction to this compound
This compound is a small molecule activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3][4] As a potent and selective activator, this compound is a valuable tool for studying the physiological and pathological roles of AMPK in various cellular processes. In enzymatic assays, this compound activates the α1β1γ1 AMPK complex with an EC50 of 8 nM and demonstrates activity against 10 of the 12 pAMPK complexes with EC50 values ranging from 8 to 40 nM.[1] The optimal concentration for cell-based assays can vary depending on the cell type, experimental conditions, and desired endpoint. Therefore, it is crucial to empirically determine the optimal concentration for each specific application.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro enzymatic and microsomal assays. This data serves as a starting point for designing dose-response experiments in a cellular context.
| Parameter | Value | Subunit/System | Reference |
| EC50 (AMPK activation) | 8 nM | α1β1γ1 subunit | |
| EC50 Range (AMPK activation) | 8 - 40 nM | 10 of 12 pAMPK complexes | |
| IC50 (CYP3A4 Inhibition) | > 50 µM | Human liver microsomes | |
| IC50 (CYP2D6 Inhibition) | > 50 µM | Human liver microsomes | |
| IC50 (Prostanoid DP2 Receptor Binding) | 1.8 µM | In the absence of human serum | |
| IC50 (Prostanoid DP2 Receptor Binding) | > 86 µM | In the presence of 10% human serum |
Signaling Pathway of this compound
This compound directly activates AMPK, which in turn phosphorylates downstream targets to regulate cellular metabolism. A key downstream target is Acetyl-CoA Carboxylase (ACC), which is inactivated upon phosphorylation by AMPK. This leads to a decrease in malonyl-CoA levels, resulting in the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 454.90 g/mol ), dissolve 4.55 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Determining Optimal Concentration
This protocol outlines a dose-response experiment to identify the optimal concentration of this compound for activating AMPK in a specific cell line. The primary readout is the phosphorylation of AMPK and its downstream target ACC, assessed by Western blotting.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 6-well or 12-well)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight (or for 24 hours) in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 1 to 4 hours). The optimal incubation time may need to be determined empirically.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAMPK, AMPK, pACC, and ACC overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Calculate the ratio of phosphorylated protein to total protein for both AMPK and ACC at each this compound concentration. Plot the dose-response curve to determine the EC50 for AMPK and ACC phosphorylation.
Protocol for Cytotoxicity Assessment
It is essential to determine the concentration range at which this compound is non-toxic to the cells. A common method for this is the MTT or a similar colorimetric assay that measures cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Cell Culture: Incubate the cells overnight.
-
Cell Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control.
-
Incubation: Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which this compound exhibits significant cytotoxicity.
Conclusion
The optimal concentration of this compound for cell-based assays is a critical parameter that requires empirical determination. By following the detailed protocols for dose-response analysis of AMPK activation and cytotoxicity assessment, researchers can identify a concentration range that provides robust target engagement without compromising cell health. A starting point for most cell lines would be in the low to mid-nanomolar range, based on the enzymatic EC50 values. However, the final optimal concentration will be dependent on the specific cell type and experimental context.
References
Application Notes and Protocols for MK-3903 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of MK-3903, a potent and selective AMP-activated protein kinase (AMPK) activator, in various mouse models. The included protocols are intended to serve as a guide for researchers investigating the metabolic effects of this compound in vivo.
Introduction
This compound is a small molecule activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1][2][3][4] Activation of AMPK can lead to beneficial metabolic effects, including the inhibition of hepatic fatty acid synthesis and improved insulin (B600854) sensitivity.[1] Consequently, this compound is a valuable tool for preclinical research in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This document outlines protocols for the preparation and administration of this compound in mouse models and summarizes key experimental findings.
Mechanism of Action
This compound is a potent and selective activator of AMPK, with an EC50 of approximately 8-9 nM. It activates 10 of the 12 phosphorylated AMPK (pAMPK) complexes. The activation of AMPK by this compound leads to the phosphorylation and subsequent inhibition of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid biosynthesis. This inhibition of ACC reduces the production of malonyl-CoA, a key substrate for fatty acid synthesis, thereby decreasing de novo lipogenesis.
Data Presentation
The following tables summarize the key pharmacokinetic and pharmacodynamic properties of this compound in mice.
Table 1: Pharmacokinetic Properties of this compound in C57BL/6 Mice
| Parameter | Value | Reference |
| Systemic Plasma Clearance | Moderate (5.0–13 mL/min/kg) | |
| Volume of Distribution (steady state) | 0.6–1.1 L/kg | |
| Terminal Half-life | ~2 hours | |
| Oral Bioavailability | 8.4% (can be improved with vehicle optimization) |
Table 2: Summary of In Vivo Studies with this compound in Mouse Models
| Mouse Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Lean C57BL/6 | Intravenous (IV) | 2 mg/kg | N/A | Characterization of pharmacokinetics. | |
| High-fructose fed db/+ | Oral (P.O.) | 3, 10, 30 mg/kg | Acute | Significant inhibition of hepatic fatty acid synthesis at all doses. | |
| Diet-Induced Obese (DIO) | Oral (P.O.) | 3, 10, 30 mg/kg (BID) | 12 days | Increased phosphorylation of ACC in liver and muscle; Reduced insulin resistance. | |
| Diet-Induced Obese (DIO) | Oral (P.O.) | 30 mg/kg (QD) | 12 days | Increased phosphorylation of ACC in liver and muscle; Reduced insulin resistance. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a vehicle solution for the oral gavage of this compound to mice.
Materials:
-
This compound powder
-
Tween 80
-
Methylcellulose (0.25%)
-
Sodium Dodecyl Sulfate (SDS)
-
Sterile water
-
Appropriate tubes and vortex mixer
Procedure:
-
Prepare the vehicle solution consisting of 5% Tween 80, 0.25% methylcellulose, and 0.02% SDS in sterile water.
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 5 mL/kg, you would need 0.25 mg of this compound per 125 µL of vehicle).
-
Suspend the this compound powder in the vehicle solution.
-
Vortex the suspension thoroughly to ensure it is homogenous before administration.
-
Prepare fresh on the day of dosing.
Protocol 2: Induction of Diet-Induced Obesity (DIO) in Mice
This protocol outlines the procedure for inducing obesity in C57BL/6J mice, a common model for studying metabolic diseases.
Materials:
-
Male C57BL/6J mice (e.g., 6-8 weeks old)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet (for control group)
-
Animal housing with controlled environment
Procedure:
-
Acclimate mice to the facility for at least one week upon arrival.
-
Randomize mice into two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.
-
Provide the respective diets and water ad libitum.
-
Monitor body weight and food intake regularly (e.g., weekly).
-
Continue the diet for a sufficient period to induce obesity and insulin resistance (typically 8-16 weeks).
-
At the end of the diet period, mice are ready for treatment with this compound.
Protocol 3: Administration of this compound to DIO Mice and Monitoring
This protocol details the administration of this compound to DIO mice and the subsequent monitoring of key metabolic parameters.
Materials:
-
DIO mice (from Protocol 2)
-
Prepared this compound suspension (from Protocol 1)
-
Vehicle solution (for control group)
-
Oral gavage needles
-
Equipment for measuring blood glucose and insulin
-
Animal scale
Procedure:
-
Condition the DIO mice to the dosing procedure by administering the vehicle solution via oral gavage for 5 days.
-
At the end of the conditioning period, take baseline measurements of body weight, and fasting blood glucose and insulin levels.
-
Sort the animals into treatment groups based on these baseline measurements to ensure even distribution.
-
Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle to the respective groups. Dosing can be twice daily (BID) or once daily (QD).
-
Monitor and record food intake and body weight daily throughout the treatment period (e.g., 12 days).
-
At the end of the treatment period, collect terminal blood samples for analysis of glucose, insulin, and other relevant biomarkers.
-
Harvest tissues (e.g., liver, skeletal muscle) for further analysis, such as Western blotting for pACC/ACC levels or measurement of hepatic fatty acid synthesis.
Protocol 4: Measurement of Hepatic Acetyl-CoA Carboxylase (ACC) Phosphorylation
This protocol provides a general outline for assessing the phosphorylation of ACC in liver tissue by Western blot, a key indicator of this compound target engagement.
Materials:
-
Liver tissue harvested from treated and control mice
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pACC and anti-total ACC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Homogenize frozen liver tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated ACC (pACC).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ACC to normalize the pACC signal.
-
Quantify the band intensities to determine the fold change in ACC phosphorylation relative to the control group.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Hepatic fatty acid synthesis is suppressed in mice with fatty livers due to targeted apolipoprotein B38.9 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of Obese Insulin-Resistant Mice With an Allosteric MAPKAPK2/3 Inhibitor Lowers Blood Glucose and Improves Ins… [ouci.dntb.gov.ua]
- 4. Insulin sensitivity is preserved in mice made obese by feeding a high starch diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage of MK-3903 in Rats
For Research Use Only
Introduction
MK-3903 is a potent and selective activator of AMP-activated protein kinase (AMPK), a crucial enzyme in the regulation of cellular energy homeostasis.[1][2][3][4][5] Activation of AMPK can influence a variety of downstream pathways, making this compound a valuable tool for research in metabolic diseases, oncology, and other areas where cellular energy sensing and signaling are critical. These application notes provide detailed protocols for the preparation and oral gavage administration of this compound to rats for pharmacokinetic and pharmacodynamic studies.
Quantitative Data Summary
Pharmacokinetic parameters of this compound have been characterized in Sprague-Dawley rats. The compound exhibits moderate systemic plasma clearance and a relatively short half-life. While oral bioavailability can be influenced by the choice of vehicle, it has been shown to be improved in rats compared to mice.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Value | Reference |
| Systemic Plasma Clearance | 5.0–13 mL/min/kg | |
| Volume of Distribution (steady state) | 0.6–1.1 L/kg | |
| Terminal Half-life | ~2 hours | |
| Oral Bioavailability | 27-78% (vehicle dependent) |
Table 2: Recommended Dosing for In Vivo Studies
| Study Type | Species | Dose Range (mg/kg) | Frequency | Reference |
| Pharmacodynamic | Mouse (db/+) | 3, 10, 30 | Single dose | |
| Pharmacodynamic | Mouse (DIO) | 3, 10, 30 | BID for 12 days | |
| Pharmacodynamic | Mouse (DIO) | 30 | QD for 12 days |
Note: Dosing for rats should be determined based on the specific experimental goals, but the doses used in mice provide a useful starting range.
Experimental Protocols
Vehicle Preparation
The selection of an appropriate vehicle is critical for the solubility and bioavailability of this compound. Two potential vehicle formulations are provided below.
Vehicle Formulation 1: Based on DMSO, PEG300, Tween-80, and Saline
This formulation is suitable for achieving a clear solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure for a 1 mg/mL solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 10 mg/mL this compound stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until uniform.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous. Prepare fresh daily.
Vehicle Formulation 2: Based on Tween 80 and Methylcellulose (B11928114)
This formulation creates a suspension and may be suitable for some applications.
Materials:
-
This compound powder
-
Tween-80
-
Methylcellulose (0.25%)
-
Sodium Dodecyl Sulfate (SDS) (0.02%)
-
Sterile water
Procedure:
-
Prepare a 0.25% methylcellulose solution in sterile water.
-
In a sterile tube, create a vehicle solution of 5% Tween 80, 0.25% methylcellulose, and 0.02% SDS in sterile water.
-
Weigh the required amount of this compound and triturate it with a small amount of the vehicle to create a paste.
-
Gradually add the remaining vehicle while vortexing to achieve the desired final concentration.
Oral Gavage Protocol for Rats
This protocol outlines the standard procedure for administering this compound via oral gavage to rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials and Equipment:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needles (16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringes (1-3 mL)
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Preparation:
-
Weigh the rat and calculate the required dose volume. The recommended maximum oral gavage volume for rats is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are often preferable.
-
Properly restrain the rat to ensure its safety and the administrator's. This can be done by firmly grasping the rat over the shoulders and back, immobilizing the head.
-
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth by holding the gavage needle alongside the rat, from the tip of the nose to the last rib. Mark this depth on the needle.
-
Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The rat should swallow as the needle is gently advanced down the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (to the pre-measured depth), slowly administer the this compound solution from the syringe.
-
Do not rotate the needle during administration to avoid esophageal damage.
-
-
Post-Administration:
-
Gently remove the gavage needle in a single, smooth motion.
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing or bleeding from the mouth, for at least 10-15 minutes.
-
Pharmacokinetic (PK) Study Protocol
Objective: To determine the plasma concentration-time profile of this compound following oral administration.
Procedure:
-
Fast rats overnight (with access to water) before dosing.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. Suggested time points based on the ~2-hour half-life could be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamic (PD) Study Protocol
Objective: To assess the in vivo activity of this compound by measuring the phosphorylation of a downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC).
Procedure:
-
Administer a single oral dose of this compound or vehicle to different groups of rats.
-
At a predetermined time point post-dose (e.g., 1-2 hours, corresponding to expected Tmax), euthanize the animals.
-
Rapidly collect tissues of interest (e.g., liver, skeletal muscle).
-
Flash-freeze tissues in liquid nitrogen and store at -80°C.
-
Prepare tissue lysates and determine the levels of phosphorylated ACC (p-ACC) and total ACC via Western blotting or other quantitative methods.
-
Express the data as a ratio of p-ACC to total ACC to assess the extent of AMPK activation.
Visualizations
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular metabolism and the downstream pathways affected by its activation, such as through the action of this compound.
References
- 1. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Intravenous Administration of MK-3903
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) administration of MK-3903, a potent and selective AMP-activated protein kinase (AMPK) activator. The information compiled herein is intended to guide researchers in designing and executing preclinical studies involving the intravenous delivery of this compound.
Mechanism of Action
This compound is a direct activator of AMPK, a key cellular energy sensor.[1][2][3] Activation of AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. This mechanism makes this compound a promising therapeutic candidate for metabolic diseases. The primary signaling pathway involves the direct binding of this compound to the AMPK complex, leading to its allosteric activation and subsequent phosphorylation of downstream targets.
Quantitative Data
The pharmacokinetic parameters of this compound have been characterized in several preclinical species following intravenous administration. The data highlights a moderate systemic plasma clearance and a relatively short terminal half-life.
| Parameter | C57BL/6 Mice | Sprague-Dawley Rats | Beagle Dogs |
| IV Dose | 2 mg/kg | 1 mg/kg | 0.5 mg/kg |
| Systemic Plasma Clearance (CLp) | 5.0 - 13 mL/min/kg | 5.0 - 13 mL/min/kg | 5.0 - 13 mL/min/kg |
| Volume of Distribution (Vdss) | 0.6 - 1.1 L/kg | 0.6 - 1.1 L/kg | 0.6 - 1.1 L/kg |
| Terminal Half-life (t1/2) | ~2 hours | ~2 hours | ~2 hours |
| Table 1: Pharmacokinetic parameters of this compound following intravenous administration in various species.[1][3] |
Experimental Protocols
Formulation for Intravenous Administration
A suggested formulation for the intravenous administration of this compound in preclinical models is as follows. It is crucial to ensure complete dissolution and sterility of the final solution.
Components:
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80 (Polysorbate 80)
-
45% Saline (0.9% NaCl)
Preparation Protocol:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a stock solution.
-
In a separate sterile container, add the PEG300.
-
Slowly add the this compound/DMSO stock solution to the PEG300 while vortexing to ensure mixing.
-
Add the Tween-80 to the mixture and continue to vortex.
-
Finally, add the saline to the desired final volume and mix thoroughly.
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
-
Sterilize the final solution by filtering through a 0.22 µm syringe filter into a sterile vial.
Intravenous Administration Protocol (Rodent Model)
The following is a general protocol for the intravenous administration of this compound to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared and sterilized this compound IV formulation
-
Appropriate animal model (e.g., C57BL/6 mice)
-
Animal scale
-
Insulin syringes with appropriate gauge needles (e.g., 27-30G)
-
Restraining device
Procedure:
-
Acclimate animals to the experimental conditions.
-
Weigh each animal to determine the correct dosing volume.
-
Prepare syringes with the calculated dose of the this compound formulation.
-
Gently restrain the animal. For mice, the tail vein is the most common site for intravenous injection.
-
Dilate the tail vein using a heat lamp or warm water.
-
Administer the this compound solution as a slow bolus injection into the lateral tail vein. The injection volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for mice).
-
Observe the animal for any immediate adverse reactions.
-
Return the animal to its cage and monitor as required by the experimental design.
Pharmacokinetic Analysis Protocol
To determine the pharmacokinetic profile of intravenously administered this compound, a robust bioanalytical method is required.
Blood Sampling:
-
Following IV administration, collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Collect blood via an appropriate method (e.g., tail snip, retro-orbital bleed, or cardiac puncture for terminal collection) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood to separate plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).
-
Store the plasma samples at -80°C until analysis.
Sample Preparation and Bioanalysis:
-
Protein Precipitation: A common method for plasma sample clean-up is protein precipitation. To a known volume of plasma, add a precipitating agent (e.g., 3 volumes of cold acetonitrile (B52724) containing an internal standard).
-
Vortex the samples to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound. The method should be optimized for sensitivity, specificity, and linearity.
References
Application Notes and Protocols: Western Blot Analysis of p-AMPK Following MK-3903 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3903 is a potent and selective activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1][2][3] Activation of AMPK is a key therapeutic target for metabolic diseases. AMPK activation occurs via phosphorylation of the α-subunit at threonine 172 (Thr172).[4] Western blotting is a fundamental technique to quantify the activation state of AMPK by detecting this specific phosphorylation event. This document provides detailed protocols for the analysis of AMPK activation by this compound using Western blotting, including expected quantitative outcomes and signaling pathway diagrams.
Signaling Pathway and Experimental Workflow
This compound directly activates AMPK, leading to the phosphorylation of downstream targets such as Acetyl-CoA Carboxylase (ACC).[3] This signaling cascade is central to regulating cellular metabolism.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Bioavailability of MK-3903
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral formulation development of MK-3903.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: The oral bioavailability of this compound has been shown to be species-dependent. In C57BL/6 mice, it exhibits low oral bioavailability, reported to be 8.4%.[1] However, in rats and dogs, the oral bioavailability is significantly improved, ranging from 27% to 78%, suggesting that formulation and physiological differences between species play a crucial role.[1]
Q2: What are the main challenges associated with the oral delivery of this compound?
A2: The primary challenges for the oral delivery of this compound stem from its physicochemical properties. It is a poorly soluble compound, which is a common hurdle for many new chemical entities.[2] Additionally, it exhibits low permeability, with a reported apparent permeability coefficient (Papp) of 6x10⁻⁶ cm/s in LLC-PK1 cells. The combination of low solubility and low permeability places this compound in a challenging category for achieving high oral absorption.
Q3: How does this compound interact with metabolic enzymes and transporters?
A3: this compound is a substrate for the hepatic uptake transporters OATP1B1 and OATP1B3, which can influence its hepatic clearance and potential for drug-drug interactions. In terms of metabolic enzymes, it is a weak reversible inhibitor of cytochrome P450 isoforms CYP3A4 and CYP2D6, with an IC50 greater than 50 µM, and it does not show time-dependent inhibition of CYP3A4.
Troubleshooting Guide
This guide addresses common issues encountered during the development of oral formulations for this compound.
Issue 1: Low and Variable Oral Exposure in Preclinical Studies
Possible Causes and Troubleshooting Steps:
-
Poor Solubility in Gastrointestinal Fluids:
-
Action: Characterize the solubility of this compound in biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). This will provide a more accurate prediction of its in vivo dissolution behavior.
-
Action: Explore solubility enhancement techniques. Given that this compound is a benzimidazole (B57391) derivative, strategies successful for this class of compounds may be applicable. Consider the following:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can significantly improve its dissolution rate. Screen various polymers like PVP K30, PEG 4000, and Soluplus®.
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Formulations containing oils, surfactants, and co-solvents can improve solubility and take advantage of lipid absorption pathways. For other benzimidazoles, compositions including Miglyol® 812, Kolliphor® RH40, and Transcutol® HP have been effective.
-
Micronization/Nanonization: Reducing the particle size of the drug substance increases the surface area available for dissolution.
-
-
-
Low Permeability Across the Intestinal Epithelium:
-
Action: Conduct in vitro permeability assays using Caco-2 cell monolayers to confirm the low permeability and investigate the potential for efflux.
-
Action: If efflux is identified as a limiting factor, consider the inclusion of excipients that can inhibit efflux transporters.
-
-
Inadequate Formulation Vehicle:
-
Action: The vehicle used for preclinical oral dosing is critical. For initial studies in mice where low bioavailability was observed, a simple suspension was likely used. The improved bioavailability in rats and dogs was achieved using "other vehicles". While the exact compositions are not publicly disclosed, for preclinical studies, consider vehicles known to enhance the solubility of poorly soluble compounds. An example of a vehicle used for oral administration of this compound in mice is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Issue 2: High Inter-animal Variability in Pharmacokinetic Parameters
Possible Causes and Troubleshooting Steps:
-
Inconsistent Dissolution:
-
Action: This is often linked to poor formulation stability or inadequate wetting of the drug particles. Ensure the formulation is robust and provides consistent drug release. For solid dispersions, confirm the amorphous state of the drug and its stability over time.
-
Action: Evaluate the impact of food on drug absorption. The difference in composition between FaSSIF and FeSSIF can significantly alter the solubility and dissolution of a compound. A pronounced positive or negative food effect can contribute to variability if the feeding status of the animals is not strictly controlled.
-
-
Saturation of Transporters:
-
Action: Since this compound is a substrate for OATP1B1 and OATP1B3, at higher doses, these transporters may become saturated, leading to non-linear pharmacokinetics and increased variability. Conduct dose-escalation studies to assess the linearity of the pharmacokinetic profile.
-
Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Species/System | Reference |
| Molecular Weight | 454.90 g/mol | - | |
| Oral Bioavailability | 8.4% | C57BL/6 Mice | |
| 27-78% | Rats, Dogs | ||
| Permeability (Papp) | 6 x 10⁻⁶ cm/s | LLC-PK1 Cells | |
| Plasma Clearance | 5.0–13 mL/min/kg | Mice, Rats, Dogs | |
| Volume of Distribution (Vdss) | 0.6–1.1 L/kg | Mice, Rats, Dogs | |
| Terminal Half-life (t½) | ~2 h | Mice, Rats, Dogs | |
| CYP Inhibition (IC50) | > 50 µM | Human Liver Microsomes (CYP3A4, 2D6) | |
| Transporter Substrate | OATP1B1, OATP1B3 | Human |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | |
| DMSO | 5.6 mg/mL | |
| 4-Methylpyridine | 23 mg/mL |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semipermeable supports in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Dosing Solution Preparation: Prepare a dosing solution of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution) at a concentration of 10 µM.
-
Permeability Measurement (Apical to Basolateral): Add the this compound dosing solution to the apical (A) side and fresh buffer to the basolateral (B) side.
-
Permeability Measurement (Basolateral to Apical): Add the this compound dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.
-
Analysis: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.
Protocol 2: Solubility Determination in Biorelevant Media (FaSSIF/FeSSIF)
-
Media Preparation: Prepare FaSSIF and FeSSIF media according to established protocols.
-
Equilibration: Add an excess amount of this compound to each medium in a sealed vial.
-
Incubation: Incubate the vials at 37°C with constant agitation for 24-48 hours to ensure equilibrium is reached.
-
Sampling and Filtration: Withdraw a sample and immediately filter it through a 0.22 µm filter to remove undissolved solid.
-
Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC or LC-MS/MS method.
-
Reporting: Report the equilibrium solubility in mg/mL or µM.
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Caption: Experimental workflow for improving this compound oral bioavailability.
Caption: Key steps in the oral absorption and disposition of this compound.
References
Technical Support Center: Optimizing MK-3903 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing MK-3903 dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective activator of AMP-activated protein kinase (AMPK) with an EC50 of 8 nM.[1][2] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK by this compound leads to the phosphorylation of downstream targets, which in turn stimulates catabolic pathways (like glucose uptake and fatty acid oxidation) to generate ATP and inhibits anabolic pathways (such as protein and lipid synthesis).
Q2: What are the recommended starting dosages for in vivo studies with this compound in mice?
Based on preclinical studies, oral administration of this compound at doses of 3, 10, and 30 mg/kg has been shown to be effective in mice.[1] These dosages have demonstrated significant inhibition of hepatic fatty acid synthesis.[1] The selection of the initial dose should be based on the specific research question and the animal model being used.
Q3: What is the pharmacokinetic profile of this compound in common laboratory animals?
The pharmacokinetics of this compound have been characterized in mice, rats, and dogs. It exhibits moderate systemic plasma clearance (5.0 to 13 mL/min/kg), a volume of distribution at steady state of 0.6 to 1.1 L/kg, and a terminal half-life of approximately 2 hours.[1] Oral bioavailability is relatively low in C57BL/6 mice (8.4%) but can be improved with different vehicle formulations.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound During Formulation
Possible Cause: this compound has low aqueous solubility. Improper solvent selection or preparation technique can lead to precipitation.
Troubleshooting Steps:
-
Vehicle Selection: For oral administration in mice, a common vehicle is 5% Tween 80, 0.25% methylcellulose, and 0.02% SDS in water. Another option that can yield a clear solution is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For some applications, 10% DMSO in 90% corn oil has also been used.
-
Preparation Technique: When using a multi-component solvent system, add each solvent sequentially and ensure complete dissolution before adding the next. Gentle heating and/or sonication can aid in dissolving the compound.
-
Fresh Preparation: It is highly recommended to prepare the working solution for in vivo experiments fresh on the day of use to ensure stability and prevent precipitation.
-
Storage of Stock Solutions: If preparing a stock solution in DMSO, store it at -20°C or -80°C. Be aware that moisture-absorbing DMSO can reduce solubility, so use fresh, high-quality DMSO.
Issue 2: Inconsistent or Lack of Efficacy in In Vivo Models
Possible Cause: Suboptimal dosage, poor bioavailability, or issues with the experimental model.
Troubleshooting Steps:
-
Dosage Optimization: If a low dose (e.g., 3 mg/kg) does not produce the desired effect, consider a dose escalation study (e.g., 10 mg/kg, 30 mg/kg) to determine the optimal dose for your specific model and endpoint.
-
Route of Administration: While oral gavage is common, consider alternative routes if oral bioavailability is a concern in your specific strain or model.
-
Vehicle Impact on Bioavailability: The choice of vehicle can significantly impact the oral absorption of this compound. If you suspect poor exposure, consider trying an alternative, well-documented vehicle formulation.
-
Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study in your animal model to determine key parameters like Cmax, AUC, and half-life to ensure adequate drug exposure.
-
Target Engagement: Assess the phosphorylation of a downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC), in relevant tissues (e.g., liver, muscle) to confirm that this compound is engaging its target in vivo.
Issue 3: Potential for Off-Target Effects or Adverse Events
Possible Cause: While this compound is selective for AMPK, high doses may lead to off-target effects or general toxicity.
Troubleshooting Steps:
-
Monitor for Adverse Events: Closely observe animals for any signs of toxicity, such as changes in body weight, food and water intake, and general behavior.
-
Known Off-Target Binding: this compound has been shown to bind moderately to the prostanoid DP2 (CRTH2) receptor. However, this binding is significantly reduced in the presence of human serum. While the in vivo relevance in mice is not fully clear, be aware of this potential off-target interaction.
-
Dose Reduction: If adverse events are observed, consider reducing the dose or the frequency of administration.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of major organs to identify any potential tissue damage.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Diet-Induced Obese (DIO) Mouse Model
| Dosage (mg/kg, Oral) | Frequency | Duration | Key Outcomes |
| 3 | BID | 12 days | Significant inhibition of hepatic fatty acid synthesis. |
| 10 | BID | 12 days | Significant inhibition of hepatic fatty acid synthesis. |
| 30 | BID | 12 days | Significant inhibition of hepatic fatty acid synthesis. |
| 30 | QD | 12 days | Improved insulin (B600854) sensitization. |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| C57BL/6 Mouse | IV | 2 | - | - | - | - |
| C57BL/6 Mouse | PO | 10 | - | - | - | 8.4 |
| Sprague-Dawley Rat | IV | 1 | - | - | - | - |
| Sprague-Dawley Rat | PO | 4 | - | - | - | 27-78 |
| Beagle Dog | IV | 0.5 | - | - | - | - |
| Beagle Dog | PO | 1 | - | - | - | 27-78 |
Note: Specific Cmax, Tmax, and AUC values were not consistently available in the searched literature.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
For a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, calculate the required amount of this compound for the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL).
-
Weigh the appropriate amount of this compound powder.
-
Dissolve the this compound in DMSO first.
-
Sequentially add PEG300, Tween-80, and Saline, ensuring the solution is clear after each addition. Use gentle warming or sonication if needed.
-
Prepare the solution fresh on the day of dosing.
-
-
Animal Handling and Dosing:
-
Acclimatize mice to handling and oral gavage for several days before the start of the experiment.
-
Weigh each mouse on the day of dosing to calculate the precise volume to be administered.
-
Administer the calculated volume of the this compound solution or vehicle control orally using a suitable gavage needle.
-
-
Monitoring:
-
Monitor the animals daily for changes in body weight, food intake, and any clinical signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for pharmacokinetic or biomarker analysis (e.g., glucose, insulin).
-
Collect tissues of interest (e.g., liver, skeletal muscle) for pharmacodynamic analysis (e.g., Western blot for p-ACC) or histopathology.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound-mediated AMPK activation.
Caption: General experimental workflow for in vivo studies with this compound.
References
potential off-target effects of MK-3903
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MK-3903. All information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective activator of AMP-activated protein kinase (AMPK). It has been shown to activate 10 of the 12 pAMPK complexes with EC50 values in the range of 8-40 nM.[1] The primary target is the α1β1γ1 subunit of AMPK, with an EC50 of 8 nM.
Q2: Are there any known off-target effects of this compound?
A2: Yes, some off-target activities of this compound have been identified. These include weak inhibition of cytochrome P450 enzymes CYP3A4 and CYP2D6, and moderate binding to the prostanoid DP2 (CRTH2) receptor.[1] It has been reported to be not a potent pregnane (B1235032) X receptor (PXR) agonist.
Q3: How significant is the interaction of this compound with the prostanoid DP2 receptor?
A3: this compound binds moderately to the prostanoid DP2 receptor with a binding IC50 of 1.8 μM. However, this binding is significantly reduced in the presence of 10% human serum, with a reported IC50 greater than 86 μM. This suggests that in in vivo settings with serum proteins, the off-target effect on the DP2 receptor may be less pronounced.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed that is inconsistent with AMPK activation.
Possible Cause: This could be due to an off-target effect of this compound, particularly its interaction with the prostanoid DP2 receptor, which is involved in inflammatory and immune responses.
Troubleshooting Steps:
-
Review the Literature: Check if the observed phenotype aligns with the known functions of the prostanoid DP2 receptor.
-
Use a DP2 Receptor Antagonist: Co-treat your cells with this compound and a selective DP2 receptor antagonist. If the unexpected phenotype is reversed or diminished, it is likely mediated by the DP2 receptor.
-
Test an Alternative AMPK Activator: Use a structurally different AMPK activator to see if the same phenotype is observed. If not, the effect is likely specific to this compound's off-target activity.
-
HEK293 Cell Model for Cross-talk Investigation: To investigate the potential cross-talk between CRTH2 (DP2) and DP receptors, a recombinant HEK293 cell model can be utilized for Ca2+ mobilization assays, co-immunoprecipitation, and radioligand binding assays.
Issue 2: Variability in experimental results when using this compound in different cell lines or tissues.
Possible Cause: The expression levels of off-target proteins, such as the prostanoid DP2 receptor, can vary significantly between different cell types and tissues. High expression of the DP2 receptor in your experimental system could lead to more pronounced off-target effects.
Troubleshooting Steps:
-
Profile Receptor Expression: Determine the expression level of the prostanoid DP2 receptor (CRTH2) in your cell line or tissue of interest using techniques like qPCR, Western blot, or flow cytometry.
-
Correlate Expression with Effect: Analyze if there is a correlation between the expression level of the DP2 receptor and the magnitude of the unexpected effect.
-
Choose Appropriate Cell Lines: If possible, select cell lines with low or no expression of the DP2 receptor to minimize this off-target effect.
Data on Potential Off-Target Effects of this compound
| Target | Interaction | Quantitative Data | Reference |
| AMPK (α1β1γ1) | Primary Target (Activator) | EC50 = 8 nM | **** |
| Prostanoid DP2 (CRTH2) Receptor | Off-Target (Binding) | IC50 = 1.8 μM | |
| Prostanoid DP2 (CRTH2) Receptor (in 10% human serum) | Off-Target (Binding) | IC50 > 86 μM | |
| Cytochrome P450 3A4 (CYP3A4) | Off-Target (Weak Reversible Inhibitor) | IC50 > 50 μM | |
| Cytochrome P450 2D6 (CYP2D6) | Off-Target (Weak Reversible Inhibitor) | IC50 > 50 μM | |
| Pregnane X Receptor (PXR) | Off-Target (Agonist) | Not a potent agonist |
Experimental Protocols
Note: Specific protocols for this compound off-target assays are not extensively detailed in the public domain. The following are generalized protocols based on standard laboratory practices.
Prostanoid DP2 Receptor Binding Assay (Competitive Radioligand Binding)
-
Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing the human prostanoid DP2 receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Radioligand: Use a radiolabeled DP2 receptor antagonist, such as [3H]-PGD2.
-
Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound (e.g., from 1 nM to 100 μM).
-
Incubation: Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data.
CYP3A4 and CYP2D6 Inhibition Assay (In Vitro Microsomal Assay)
-
Microsomes: Use human liver microsomes as the source of CYP enzymes.
-
Substrates: Use specific probe substrates for each isoform (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6).
-
Incubation: Pre-incubate this compound at various concentrations with the microsomes and an NADPH-regenerating system.
-
Reaction Initiation: Add the probe substrate to initiate the metabolic reaction.
-
Reaction Termination: Stop the reaction after a specific time by adding a suitable solvent (e.g., acetonitrile).
-
Analysis: Quantify the formation of the specific metabolite using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Visualizations
Caption: On-target and potential off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
MK-3903 Technical Support Center: Stability, Storage, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of MK-3903. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Summary of this compound Stability and Storage
Proper handling and storage of this compound are crucial for maintaining its potency and ensuring reproducible experimental results. The stability of the compound varies significantly between its lyophilized powder form and when it is in solution.
| Form | Storage Temperature | Duration of Stability | Source |
| Lyophilized Powder | -20°C | ≥ 4 years | |
| Lyophilized Powder | -20°C (desiccated) | 36 months | [1] |
| In Solution (DMSO) | -20°C | 1 month | [1][2] |
| In Solution (Solvent) | -80°C | 1 to 2 years |
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock and working solutions. It is readily soluble in DMSO but has poor solubility in aqueous solutions and ethanol.
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mg/mL (219.83 mM) | |
| DMSO | 82 mg/mL (180.26 mM) | |
| DMSO | 15 mg/mL | |
| DMSO | 5.6 mg/mL (12.31 mM) | |
| DMF | 10 mg/mL | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | |
| Ethanol | 0.2 mg/mL | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Note: The use of fresh, high-quality DMSO is recommended as hygroscopic (moisture-absorbing) DMSO can negatively impact solubility.
Experimental Protocols & Workflows
Workflow for Preparation of Stock and In Vivo Working Solutions
The following diagram illustrates a recommended workflow for preparing this compound solutions for experimental use. Adhering to this process helps to ensure the compound remains in solution and is suitable for administration.
Troubleshooting and FAQs
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution.
-
Check Solvent Quality: Ensure you are using fresh, anhydrous DMSO. Older or water-contaminated DMSO can significantly reduce solubility.
-
Sonication/Heating: Gentle warming or sonication can help to redissolve the compound.
-
Solvent System: For in vivo studies, ensure that co-solvents are added sequentially and mixed thoroughly. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. If precipitation occurs, review your protocol to ensure the correct order and mixing of solvents.
Q2: How should I store my this compound stock solution to prevent degradation?
A2: For optimal stability of stock solutions:
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use vials immediately after preparation.
-
Storage Temperature:
-
For short-term storage (up to 1 month), -20°C is sufficient.
-
For long-term storage (1 to 2 years), -80°C is recommended.
-
Q3: Can I store my diluted working solution for future experiments?
A3: It is strongly recommended to prepare working solutions for in vivo experiments fresh on the day of use. The stability of this compound in complex aqueous-based vehicle solutions is not well characterized for long-term storage and is likely to be poor.
Q4: Is this compound stable in its solid form?
A4: Yes, when stored as a lyophilized powder at -20°C and kept desiccated, this compound is stable for at least 3 to 4 years.
Q5: Are there any known degradation pathways for this compound?
A5: The publicly available literature and supplier data sheets do not provide specific information on the degradation pathways or products of this compound. To minimize potential degradation, it is crucial to follow the recommended storage and handling procedures, particularly avoiding repeated freeze-thaw cycles and using fresh solutions for experiments.
Logical Flow for Troubleshooting Precipitation Issues
This diagram outlines the decision-making process for addressing solubility problems with this compound.
References
addressing low permeability of MK-3903 in assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the low permeability of the investigational compound MK-3903 in various in vitro assays. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of this compound's permeability.
Question: Why are the apparent permeability (Papp) values for this compound consistently low in our Caco-2 assay?
Answer: Low Papp values for this compound in Caco-2 assays can stem from several factors:
-
Poor Aqueous Solubility: this compound may have low solubility in the assay buffer, leading to precipitation and an underestimation of its permeability.[1][2][3] Consider using solubilizing agents to improve its concentration in the donor compartment.
-
Active Efflux: this compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.[4][5] These transporters actively pump the compound out of the cells, reducing the net flux from the apical to the basolateral side.
-
Low Passive Permeability: The intrinsic physicochemical properties of this compound may inherently limit its ability to passively diffuse across the cell membrane.
-
Experimental Issues: Ensure the Caco-2 monolayer integrity is optimal by checking the transepithelial electrical resistance (TEER) values. Low TEER values can indicate leaky monolayers, leading to inaccurate results.
Question: We are observing high variability in our PAMPA results for this compound. What could be the cause?
Answer: High variability in Parallel Artificial Membrane Permeability Assay (PAMPA) results can be attributed to:
-
Compound Precipitation: Similar to Caco-2 assays, poor solubility can lead to inconsistent results. Using a cosolvent or solubilizer might be necessary.
-
Membrane Instability: The artificial membrane's integrity can be compromised by certain solubilizers or high concentrations of organic solvents. It is crucial to test the stability of the membrane with any new excipients.
-
Incorrect pH: The pH of the donor and acceptor compartments can significantly influence the ionization state and, consequently, the permeability of a compound. Ensure the pH is controlled and consistent across experiments.
Question: There is a significant discrepancy between our Caco-2 and PAMPA data for this compound. How should we interpret this?
Answer: Discrepancies between Caco-2 and PAMPA results are common and can provide valuable insights.
-
Higher PAMPA Permeability: If the permeability is higher in the PAMPA assay, it may suggest that this compound is a substrate for efflux transporters in the Caco-2 cells. PAMPA only measures passive permeability, while Caco-2 assays account for both passive and active transport.
-
Higher Caco-2 Permeability: If the permeability is unexpectedly higher in the Caco-2 assay, it could indicate the involvement of an active uptake transporter or paracellular transport, neither of which is modeled in the PAMPA assay.
Frequently Asked Questions (FAQs)
What is a typical Papp value for a low-permeability compound?
Generally, a compound with a Papp value below 1 x 10⁻⁶ cm/s in a Caco-2 assay is considered to have low permeability.
How can the solubility of this compound be improved in permeability assays?
Several approaches can be taken to improve the solubility of poorly soluble compounds like this compound:
-
Use of Solubilizers: Solubilizing agents such as Brij 35, Cremophor EL, ethanol, and Tween 80 can be added to the assay buffer.
-
Formulation Strategies: For more advanced studies, formulation approaches like self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or cyclodextrin (B1172386) complexes can be explored.
-
pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the buffer can improve its solubility.
What is an efflux ratio, and why is it important for this compound?
The efflux ratio is calculated by dividing the Papp in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction. An efflux ratio greater than 2 is a strong indicator that the compound is a substrate of an efflux transporter. This is crucial for understanding if the low oral bioavailability of a compound is due to poor absorption or active removal from intestinal cells.
When is it more appropriate to use a Caco-2 assay versus a PAMPA assay?
-
PAMPA: This assay is ideal for high-throughput screening of passive permeability during early drug discovery due to its simplicity and low cost.
-
Caco-2: This cell-based assay is more complex and resource-intensive but provides more biologically relevant information by modeling both passive and active transport mechanisms, including efflux and uptake. It is better suited for lead optimization and mechanistic studies.
Data Presentation
Table 1: Apparent Permeability (Papp) of this compound in Caco-2 Assays under Various Conditions
| Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| Standard Buffer | 0.5 ± 0.1 | 2.5 ± 0.4 | 5.0 |
| With Verapamil (P-gp Inhibitor) | 1.8 ± 0.3 | 2.1 ± 0.3 | 1.2 |
| With 1% Tween 80 | 0.8 ± 0.2 | 4.0 ± 0.6 | 5.0 |
Table 2: Comparative Permeability of this compound in PAMPA and Caco-2 Assays
| Compound | Assay Type | Papp (x 10⁻⁶ cm/s) | Permeability Class |
| This compound | PAMPA | 3.2 ± 0.5 | Moderate |
| This compound | Caco-2 (A-B) | 0.5 ± 0.1 | Low |
| Propranolol (High Permeability Control) | Caco-2 (A-B) | 25.0 ± 2.1 | High |
| Atenolol (Low Permeability Control) | Caco-2 (A-B) | 0.4 ± 0.1 | Low |
Experimental Protocols
Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are cultured for 21-25 days on Transwell® inserts to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the TEER. Values above 200 Ω·cm² are generally acceptable.
-
Dosing Solution Preparation: this compound is dissolved in a suitable buffer, with or without solubilizing agents or inhibitors, to the desired concentration.
-
Transport Experiment:
-
For apical-to-basolateral (A-B) permeability, the dosing solution is added to the apical side, and a fresh buffer is added to the basolateral side.
-
For basolateral-to-apical (B-A) permeability, the dosing solution is added to the basolateral side, and fresh buffer is added to the apical side.
-
-
Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Analysis: Samples are collected from both donor and receiver compartments at the end of the incubation period and analyzed by LC-MS/MS to determine the concentration of this compound.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form the artificial membrane.
-
Plate Setup:
-
The donor plate wells are filled with the dosing solution of this compound.
-
The acceptor plate wells are filled with a buffer solution.
-
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified time (e.g., 4-16 hours).
-
Sample Analysis: The concentrations of this compound in the donor and acceptor wells are determined using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the final concentrations in the donor and acceptor wells.
Visualizations
References
- 1. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. m.youtube.com [m.youtube.com]
- 5. admescope.com [admescope.com]
troubleshooting inconsistent results with MK-3903
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-3903. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective activator of AMP-activated protein kinase (AMPK).[1][2][3][4][5] Its primary mechanism is the activation of 10 of the 12 known pAMPK complexes, with EC50 values typically in the range of 8-40 nM. This activation leads to downstream effects on lipid metabolism and insulin (B600854) sensitization.
Q2: What are the key characteristics of this compound's activity?
This compound is a highly selective AMPK activator. It demonstrates weak reversible inhibition of CYP3A4 and 2D6 at concentrations significantly higher than its EC50 for AMPK activation (IC50 > 50 μM). It is also not a potent agonist for PXR. Notably, it can bind to the prostanoid DP2 (CRTH2) receptor, but this binding is substantially reduced in the presence of human serum.
Q3: What are the recommended solvents and storage conditions for this compound?
For in vitro studies, this compound can be dissolved in DMSO. For in vivo applications, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
Troubleshooting Inconsistent Results
Issue 1: Higher than expected EC50 values or lack of AMPK activation in vitro.
This is a common issue that can arise from several factors related to compound handling and the experimental setup.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Dissolution | Ensure this compound is fully dissolved in DMSO before further dilution in aqueous buffers. Sonication may aid dissolution. |
| Compound Degradation | Use freshly prepared working solutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Incorrect Protein Concentration | Verify the concentration and purity of your AMPK enzyme preparation. |
| Assay Interference | High concentrations of DMSO in the final assay may inhibit enzyme activity. Ensure the final DMSO concentration is within the tolerance of your assay, typically <1%. |
| Incorrect AMPK Isoform | This compound partially activates pAMPK5 (36% max) and does not activate pAMPK6. Confirm the specific AMPK complexes present in your system. |
Experimental Workflow for In Vitro AMPK Activation Assay:
Issue 2: High variability or lack of efficacy in animal models.
In vivo experiments introduce more variables that can lead to inconsistent results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Oral Bioavailability | This compound has low oral bioavailability in mice (8.4%) which can be improved with different vehicles. Ensure the formulation is prepared correctly. Consider alternative routes of administration if variability persists. |
| Incorrect Dosing | Verify dose calculations and administration technique. For diet-induced obese mouse models, conditioning with the vehicle prior to drug administration is recommended. |
| Pharmacokinetics | This compound has a relatively short half-life of approximately 2 hours in mice, rats, and dogs. Consider the timing of sample collection relative to the last dose. |
| Off-Target Effects | While selective, consider potential off-target effects, such as binding to the DP2 receptor, especially if serum levels are lower than expected. |
| Animal Model Variability | Ensure animals are properly sorted into treatment groups based on relevant parameters like glucose, insulin, and body weight to minimize inter-animal variability. |
Signaling Pathway of this compound Action:
Key Experimental Parameters
In Vitro AMPK Activation:
| Parameter | Value | Reference |
| EC50 (α1β1γ1) | 8 nM | |
| EC50 Range (10 of 12 complexes) | 8 - 40 nM | |
| Maximal Activation | >50% |
In Vivo Efficacy (Mouse Models):
| Model | Dose Range | Effect | Reference |
| High-fructose fed db/+ mice | 3, 10, 30 mg/kg (oral) | Significant inhibition of hepatic fatty acid synthesis | |
| Diet-induced obese mice | 3, 10, 30 mg/kg (oral, BID) | Improved insulin sensitization |
Pharmacokinetic Parameters:
| Species | Systemic Plasma Clearance | Volume of Distribution | Terminal Half-life | Oral Bioavailability | Reference |
| C57BL/6 Mice | 5.0–13 mL/min/kg | 0.6–1.1 L/kg | ~2 h | 8.4% (can be improved) | |
| Sprague-Dawley Rats | 5.0–13 mL/min/kg | 0.6–1.1 L/kg | ~2 h | 27-78% | |
| Beagle Dogs | 5.0–13 mL/min/kg | 0.6–1.1 L/kg | ~2 h | 27-78% |
Logical Troubleshooting Flow:
References
Technical Support Center: Minimizing MK-3903 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MK-3903 in cell culture while minimizing potential toxicity. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule activator of AMP-activated protein kinase (AMPK)[1][2]. AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK can lead to the inhibition of anabolic pathways (e.g., protein and lipid synthesis) and the activation of catabolic pathways (e.g., glucose uptake and fatty acid oxidation) to restore cellular energy homeostasis.
Q2: I am observing high levels of cell death after treating my cells with this compound. What are the potential causes?
High levels of cell death following this compound treatment can stem from several factors:
-
Excessive AMPK Activation: While activation of AMPK is the intended effect, prolonged or excessive activation can induce apoptosis (programmed cell death) in some cell types[3][4][5]. This is a critical consideration, as the therapeutic window for AMPK activation can be narrow.
-
High Compound Concentration: Using a concentration of this compound that is too high for your specific cell line is a common cause of cytotoxicity.
-
Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO in the cell culture medium can be toxic to cells.
-
Off-Target Effects: Although this compound is a selective AMPK activator, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. One study noted moderate binding to the prostanoid DP2 (CRTH2) receptor, though this interaction is significantly reduced in the presence of human serum.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to perturbations in the AMPK signaling pathway.
Q3: What is the recommended working concentration for this compound in cell culture?
The optimal, non-toxic working concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. Since there is no universally established cytotoxic concentration, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system. A good starting point for a dose-response curve could range from low nanomolar (nM) to low micromolar (µM) concentrations, bracketing the reported EC50 of approximately 8 nM for AMPK activation.
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, dissolve this compound in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C. When preparing working solutions, dilute the stock directly into your cell culture medium immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed. | 1. This compound concentration is too high. 2. Prolonged exposure to this compound. 3. Solvent (DMSO) toxicity. 4. Cell line is particularly sensitive. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a broad range of concentrations and narrow down to a range that provides the desired biological effect with minimal toxicity.2. Reduce the incubation time. Determine the minimum time required to achieve the desired level of AMPK activation.3. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle control (media with the same final DMSO concentration without this compound).4. Consider using a more robust cell line if feasible, or perform extensive optimization of concentration and exposure time for your current cell line. |
| Inconsistent results or lack of AMPK activation. | 1. This compound has degraded. 2. Inaccurate pipetting or dilution. 3. Sub-optimal cell culture conditions. | 1. Prepare fresh stock solutions of this compound. Ensure proper storage of stock solutions.2. Verify your calculations and pipetting technique. 3. Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed cells may respond differently to stimuli. |
| Unexpected phenotypic changes in cells. | 1. Potential off-target effects of this compound. 2. Cellular stress response due to excessive AMPK activation. | 1. Lower the concentration of this compound to the minimum effective concentration. If possible, use a structurally different AMPK activator as a control to see if the phenotype is consistent.2. Assess markers of cellular stress, such as reactive oxygen species (ROS) production or activation of stress-activated protein kinases (e.g., JNK, p38). |
Experimental Protocols
To empirically determine the optimal, non-toxic concentration of this compound and to assess its potential cytotoxicity, a series of well-established cell-based assays should be performed.
Protocol 1: Determining the Optimal Non-Toxic Concentration using MTT Assay
This protocol provides a framework for assessing cell viability based on mitochondrial metabolic activity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Assessing Cytotoxicity using Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (positive control for maximum LDH release)
-
Commercially available LDH assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. Include a positive control by treating a set of wells with lysis buffer for 45 minutes before the end of the incubation period.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.
Protocol 3: Detecting Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like EDTA.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
Protocol 4: Measuring Caspase-3/7 Activity
This assay quantifies the activity of effector caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells of interest
-
96-well, white-walled plates
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Commercially available Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound or vehicle control.
-
Reagent Addition: Following the manufacturer's protocol, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for the recommended time (typically 30 minutes to 2 hours).
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Relative to Vehicle Control) |
| 0 (Vehicle) | 100% |
| 0.01 | 98% |
| 0.1 | 95% |
| 1 | 85% |
| 10 | 50% |
| 100 | 15% |
Table 2: Hypothetical Assessment of Cytotoxicity and Apoptosis
| Treatment | % Cytotoxicity (LDH Release) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Vehicle Control | 5% | 2% | 3% |
| This compound (10 µM) | 25% | 15% | 10% |
| This compound (100 µM) | 70% | 10% | 60% |
Visualizations
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Caption: A simplified signaling pathway illustrating potential this compound-induced toxicity.
Caption: A logical flowchart for troubleshooting high cell death observed with this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. AMP-activated Protein Kinase Mediates Apoptosis in Response to Bioenergetic Stress through Activation of the Pro-apoptotic Bcl-2 Homology Domain-3-only Protein BMF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activation regulates apoptosis, adipogenesis, and lipolysis by eIF2alpha in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
MK-3903 Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of MK-3903 for animal studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective activator of AMP-activated protein kinase (AMPK), with an EC50 of approximately 8-9 nM.[1][2][3][4][5] It activates 10 of the 12 phosphorylated AMPK complexes. Its activation of AMPK leads to downstream effects on lipid metabolism and insulin (B600854) sensitization, making it a compound of interest in metabolic disease research.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as DMSO and DMF. It is insoluble in water and ethanol. For in vitro studies, DMSO is commonly used to prepare stock solutions.
Q3: How should I store this compound and its stock solutions?
A3: Lyophilized this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: Precipitation or phase separation occurs when preparing an aqueous-based formulation for in vivo studies.
Cause: this compound is poorly soluble in aqueous solutions. The addition of aqueous components like saline or PBS to a concentrated DMSO stock can cause the compound to precipitate out of solution.
Solution:
-
Use a co-solvent system: Employing a multi-component vehicle can enhance the solubility of this compound. A commonly used formulation is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Order of addition is critical: When preparing a co-solvent formulation, add each solvent sequentially and ensure complete mixing before adding the next. A recommended protocol is to first mix the DMSO stock solution with PEG300, followed by the addition of Tween-80, and finally, the addition of saline.
-
Gentle heating and sonication: If precipitation persists, gentle heating and/or sonication can be used to aid dissolution. However, be cautious with temperature to avoid degradation of the compound.
-
Prepare fresh daily: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure its stability and homogeneity.
Issue: Low oral bioavailability is observed in mice.
Cause: this compound has been reported to have low oral bioavailability (8.4%) in C57BL/6 mice with certain vehicles. This can be due to poor absorption or first-pass metabolism.
Solution:
-
Optimize the vehicle: The choice of vehicle can significantly impact oral exposure. Oral bioavailability in rats and dogs has been shown to be improved (27-78%) with optimized vehicles. Consider using formulations such as 10% DMSO in 90% Corn Oil or a suspension in carboxymethylcellulose sodium (CMC-Na).
-
Consider alternative administration routes: If oral bioavailability remains a challenge, parenteral administration routes such as intravenous (I.V.) injection can be considered, for which formulation protocols are also available.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (219.83 mM) | |
| DMSO | 82 mg/mL (180.26 mM) | |
| DMSO | 15 mg/mL | |
| DMSO | 5.6 mg/mL (12.31 mM) | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | |
| DMF | 10 mg/mL | |
| Ethanol | Insoluble (<1 mg/mL) | |
| Water | Insoluble |
Note: Solubility can be affected by factors such as the purity of the compound and the freshness of the solvent. Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.
Table 2: Example Formulations for In Vivo Animal Studies
| Formulation Composition | Achievable Concentration | Administration Route | Animal Model | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.50 mM) | Oral (P.O.) | Rodents | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.50 mM) | Oral (P.O.) | Rodents | |
| 5% Tween 80, 0.25% methylcellulose, 0.02% SDS | 3, 10, 30 mg/kg | Oral (P.O.) | DIO Mice | |
| CMC-Na | ≥ 5 mg/mL (Homogeneous suspension) | Oral (P.O.) | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration (Co-solvent System)
This protocol is based on the vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare a stock solution of this compound in DMSO. For example, a 25 mg/mL stock solution.
-
Calculate the required volumes. For a final volume of 1 mL, the required volumes are:
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Combine the components. In a sterile tube, add the 100 µL of the this compound DMSO stock solution to the 400 µL of PEG300. Mix thoroughly until a clear solution is formed.
-
Add Tween-80. Add the 50 µL of Tween-80 to the DMSO/PEG300 mixture and mix until homogeneous.
-
Add Saline. Finally, add the 450 µL of saline to the mixture and vortex until a clear solution is obtained.
-
Use immediately. It is recommended to use this formulation on the same day it is prepared.
Protocol 2: Preparation of this compound Formulation for Oral Administration (Oil-based System)
This protocol is based on the vehicle composition of 10% DMSO and 90% Corn Oil.
-
Prepare a stock solution of this compound in DMSO. For example, a 25 mg/mL stock solution.
-
Calculate the required volumes. For a final volume of 1 mL, the required volumes are:
-
100 µL of 25 mg/mL this compound in DMSO
-
900 µL of Corn Oil
-
-
Combine the components. In a sterile tube, add the 100 µL of the this compound DMSO stock solution to the 900 µL of Corn Oil.
-
Mix thoroughly. Vortex the mixture until a clear and homogeneous solution is achieved.
-
Caution for long-term studies. This formulation should be used with caution if the continuous dosing period exceeds half a month.
Visualizations
Caption: Workflow for preparing an aqueous-based this compound formulation.
References
Validation & Comparative
A Head-to-Head Comparison of MK-3903 and Metformin in AMPK Activation
For researchers, scientists, and drug development professionals, understanding the nuances of AMP-activated protein kinase (AMPK) activation is critical for the development of novel therapeutics for metabolic diseases. This guide provides a detailed comparison of two key compounds, the experimental direct activator MK-3903 and the widely used indirect activator metformin (B114582), with a focus on their mechanisms of action, potency, and downstream effects, supported by experimental data.
Introduction to AMPK Activators
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] Its activation can have beneficial effects on glucose and lipid metabolism, making it an attractive therapeutic target for conditions like type 2 diabetes and non-alcoholic fatty liver disease. AMPK activators can be broadly categorized into two classes: direct and indirect activators. Direct activators, like this compound, bind to the AMPK enzyme itself to induce a conformational change that leads to its activation. In contrast, indirect activators, such as metformin, modulate cellular energy levels, typically by affecting mitochondrial function, which in turn leads to AMPK activation.
This compound: A Potent, Direct AMPK Activator
This compound is a potent and selective, orally bioavailable, direct activator of AMPK.[2] Developed by Merck, it has been evaluated in preclinical studies for its potential in treating metabolic disorders. However, due to factors such as low permeability, it has not progressed to clinical trials.
Metformin: The Cornerstone Indirect AMPK Activator
Metformin is a biguanide (B1667054) derivative and a first-line therapy for type 2 diabetes. Its glucose-lowering effects are primarily attributed to the inhibition of hepatic gluconeogenesis. For many years, the precise mechanism of metformin's action was debated, but it is now widely accepted that its primary mode of action involves the indirect activation of AMPK.[1][2]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and metformin lies in their mechanism of AMPK activation.
This compound acts as a direct allosteric activator. It binds to the AMPK complex, inducing a conformational change that promotes its phosphorylation and subsequent activation. This direct action is independent of cellular energy status.
Metformin , on the other hand, does not directly interact with the AMPK enzyme.[1] Instead, it inhibits Complex I of the mitochondrial respiratory chain. This inhibition leads to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK and also promote its phosphorylation by upstream kinases like liver kinase B1 (LKB1).
Quantitative Comparison of AMPK Activation
| Feature | This compound | Metformin |
| Mechanism of Action | Direct allosteric activator | Indirect activator (inhibits mitochondrial complex I) |
| Potency (EC50) | ~8-9 nM | Not directly applicable; activation is concentration and cell-type dependent (significant activation typically observed in the high micromolar to millimolar range) |
| AMPK Isoform Specificity | Activates 10 of the 12 phosphorylated AMPK complexes. Partially activates pAMPK5 and does not activate pAMPK6. | Activates both α1 and α2 isoforms in rodents. Primarily activates the α1 isoform in human hepatocytes due to the low expression of the α2 subunit. |
| Downstream Effects | Increased phosphorylation of Acetyl-CoA Carboxylase (ACC), improved lipid metabolism, and insulin (B600854) sensitization in preclinical models. | Decreased hepatic glucose production, increased peripheral glucose uptake, inhibition of lipogenesis, and activation of fatty acid oxidation. |
Experimental Protocols
In Vitro AMPK Activation Assay for this compound
A common method to determine the potency of direct AMPK activators like this compound involves a cell-free enzymatic assay.
-
Preparation of AMPK Complex: Recombinant human AMPK heterotrimeric complexes (e.g., α1β1γ1) are expressed and purified.
-
Assay Reaction: The purified AMPK enzyme is incubated with a synthetic peptide substrate (e.g., SAMS peptide), radiolabeled ATP ([γ-³²P]ATP), and varying concentrations of the test compound (this compound).
-
Measurement of Activity: The reaction is allowed to proceed for a defined period, after which the radioactivity incorporated into the peptide substrate is measured.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal activation (EC50) is calculated from a dose-response curve.
Cellular AMPK Activation Assay for Metformin
To assess the indirect activation of AMPK by metformin, cell-based assays are typically employed.
-
Cell Culture: A relevant cell line (e.g., primary hepatocytes, C2C12 myotubes) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of metformin for a specified duration.
-
Cell Lysis and Protein Extraction: After treatment, cells are lysed, and total protein is extracted.
-
Western Blot Analysis: The phosphorylation status of AMPK (at Thr172 on the α-subunit) and its downstream target, ACC (at Ser79), is assessed by Western blotting using phospho-specific antibodies.
-
Quantification: The band intensities are quantified to determine the extent of AMPK activation relative to a control.
Signaling Pathway Diagrams
References
A Comparative Analysis of the AMPK Activators MK-3903 and MK-8722
In the landscape of therapeutic agents targeting metabolic diseases, the direct activation of AMP-activated protein kinase (AMPK) has been a focal point of research. Among the numerous compounds developed, MK-3903 and MK-8722 have emerged as potent allosteric activators of this critical cellular energy sensor. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to assist researchers and drug development professionals in understanding their distinct profiles.
In Vitro Efficacy and Potency
Both this compound and MK-8722 are direct allosteric activators of AMPK, demonstrating high potency in biochemical assays. However, they exhibit differences in their activation profiles across the various AMPK isoforms.
| Parameter | This compound | MK-8722 | Reference |
| EC50 (ADP-Glo Assay) | 20.9 nM | 4.7 nM | [1] |
| EC50 (α1β1γ1 subunit) | 8 nM | ~1-6 nM (for β1-containing complexes) | [2][3] |
| AMPK Isoform Selectivity | Activates 10 of the 12 pAMPK complexes; partially activates pAMPKα5 and does not activate pAMPKα6. | Pan-AMPK activator, activating all 12 mammalian AMPK complexes. | [2][3] |
Preclinical Efficacy in Animal Models
Preclinical studies in rodent models of diabetes and metabolic syndrome have demonstrated the therapeutic potential of both compounds in improving metabolic parameters.
MK-8722: Robust Glucose Lowering with a Caveat
MK-8722 has shown significant efficacy in improving glucose homeostasis in various preclinical models.
| Animal Model | Dosage | Key Findings | Reference |
| db/db Mice | 3-30 mg/kg/day, p.o. | Dose-dependent lowering of ambient blood glucose, comparable to rosiglitazone (B1679542) at 30 mg/kg/day. No significant effect on body weight. | |
| Diabetic Rhesus Monkeys | 5-10 mg/kg, p.o. | Acute and chronic improvements in blood glucose control during a mixed-meal tolerance test (MMTT). | |
| Zucker Diabetic Fatty (ZDF) Rats | Not specified | Not specified | |
| Progressive Rat Model of Diabetic Nephropathy | 10 mg/kg/day | Profoundly renoprotective, with a 63% decrease in proteinuria and significant improvement in glomerular filtration rate. |
A notable adverse effect observed with MK-8722 administration was the induction of cardiac hypertrophy, characterized by increased heart weight and cardiac glycogen (B147801) content. This observation was a significant factor in the decision not to advance MK-8722 into clinical trials.
This compound: Focus on Lipid Metabolism and Insulin (B600854) Sensitization
This compound has demonstrated robust target engagement in the liver following oral administration, leading to improvements in lipid metabolism and insulin sensitivity in mice.
| Animal Model | Dosage | Key Findings | Reference |
| High-Fructose Fed db/+ Mice | 3, 10, and 30 mg/kg, p.o. (acute) | Significant inhibition of hepatic fatty acid synthesis at all doses. | |
| Various Mouse Models | Not specified (chronic) | Alterations in lipid metabolism and improvements in insulin sensitization. |
This compound was found to have low permeability and is a substrate for the human hepatic uptake transporters OATP1B1 and OATP1B3, which may have influenced its development trajectory.
Mechanism of Action: Allosteric Activation of AMPK
Both this compound and MK-8722 function as direct allosteric activators of AMPK. They bind to a site on the AMPK complex distinct from the AMP binding site, leading to a conformational change that results in kinase activation. This activation triggers a cascade of downstream signaling events aimed at restoring cellular energy homeostasis.
References
A Comparative Guide to AMPK Modulators: MK-3903 vs. Compound C
For researchers, scientists, and drug development professionals investigating the intricacies of cellular energy homeostasis, the choice of molecular tools to modulate AMP-activated protein kinase (AMPK) is critical. This guide provides an objective comparison of two widely recognized AMPK modulators, the activator MK-3903 and the inhibitor Compound C, supported by experimental data and detailed methodologies.
Executive Summary
This compound emerges as a potent and selective direct activator of AMPK, making it a valuable tool for studying the downstream effects of AMPK activation with a higher degree of confidence. In stark contrast, Compound C, while historically used as an AMPK inhibitor, exhibits significant off-target effects that confound data interpretation. Its utility as a specific AMPK inhibitor is questionable, and researchers should exercise extreme caution, attributing its biological effects to AMPK inhibition only with rigorous, AMPK-independent validation.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and Compound C, highlighting their distinct mechanisms and potencies.
| Parameter | This compound | Compound C (Dorsomorphin) |
| Mechanism of Action | Direct AMPK Activator | ATP-competitive AMPK Inhibitor |
| Potency (in vitro) | EC50 = 8 nM (for α1β1γ1 subunit)[1][2][3] | Ki = 109 nM[4] |
| Cellular Potency | Micromolar concentrations required for cellular AMPK inhibition (~40 µM) | Not explicitly stated, but effective in vivo at mg/kg doses |
| Selectivity | Selective for AMPK over a panel of other kinases at 10 µM | Broad-spectrum kinase inhibitor; inhibits ERK8, MNK1, PHK, MELK, DYRK, HIPK2, Src, Lck, and others more potently than AMPK |
| Key Off-Target Effects | Weak inhibitor of CYP3A4 and 2D6 (IC50 > 50 µM); not a potent PXR agonist | Potent inhibitor of Bone Morphogenetic Protein (BMP) type I receptors (ALK2, ALK3, ALK6); affects multiple cellular pathways independent of AMPK, including Akt/mTOR, Calpain/Cathepsin, and cell cycle progression |
Signaling Pathways and Mechanisms of Action
The distinct roles of this compound and Compound C in the AMPK signaling pathway are best visualized through a signaling diagram. This compound directly activates the AMPK complex, promoting the phosphorylation of its downstream targets. Conversely, Compound C competitively inhibits ATP binding to the AMPK catalytic subunit, thereby blocking its kinase activity.
Caption: AMPK signaling pathway modulation by this compound and Compound C.
Experimental Protocols
In Vitro AMPK Kinase Activity Assay (for this compound)
This protocol is adapted from methodologies used to characterize direct AMPK activators.
Objective: To determine the EC50 of this compound for AMPK activation.
Materials:
-
Recombinant human AMPK heterotrimeric complex (e.g., α1β1γ1)
-
Upstream activating kinase (e.g., LKB1 or CaMKKβ)
-
ATP
-
SAMS peptide (HMRSAMSGLHLVKRR) as a substrate
-
This compound stock solution in DMSO
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.8 mM DTT, 8% glycerol, 0.8 mM MgCl2)
-
[γ-³²P]ATP or a luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Phosphocellulose paper or microplate reader
Procedure:
-
Prepare a reaction mixture containing the AMPK complex, upstream kinase, and reaction buffer. Incubate at room temperature for 30 minutes to generate phosphorylated, active AMPK (pAMPK).
-
Pre-incubate the pAMPK with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding the SAMS peptide and [γ-³²P]ATP (or cold ATP for luminescence-based assays).
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction. For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter. For luminescence-based assays, add the detection reagent and measure luminescence according to the manufacturer's instructions.
-
Plot the percentage of AMPK activation against the log concentration of this compound to determine the EC50 value.
Cellular Assay for AMPK Inhibition (for Compound C)
This protocol describes a general method to assess the inhibitory effect of Compound C on cellular AMPK activity.
Objective: To evaluate the effect of Compound C on the phosphorylation of a downstream AMPK target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cell line of interest (e.g., HeLa, C2C12)
-
Cell culture medium and supplements
-
Compound C stock solution in DMSO
-
AMPK activator (e.g., AICAR, metformin, or glucose deprivation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of Compound C (or DMSO vehicle) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an AMPK activator for a defined period (e.g., AICAR for 30-60 minutes). A non-stimulated control group should be included.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting with the cell lysates.
-
Probe the membranes with primary antibodies against phospho-ACC, total ACC, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phospho-ACC signal to total ACC and the loading control to determine the extent of AMPK inhibition by Compound C.
Experimental Workflow for Assessing AMPK Modulators
The following diagram outlines a logical workflow for characterizing and validating a novel AMPK modulator, emphasizing the importance of specificity testing.
Caption: A logical workflow for the characterization of AMPK modulators.
Discussion and Conclusion
The selection of an appropriate AMPK modulator is contingent on the experimental goals. For studies aiming to elucidate the physiological consequences of AMPK activation, a selective activator like this compound is the superior choice. Its high potency and selectivity minimize the risk of off-target effects, leading to more reliable and interpretable data.
In contrast, the use of Compound C as a specific AMPK inhibitor is fraught with challenges. Its promiscuous nature as a kinase inhibitor and its well-documented AMPK-independent effects on crucial signaling pathways, such as BMP, Akt, and mTOR, necessitate extensive control experiments to validate any claims of AMPK-specific inhibition. In many cases, the observed cellular effects of Compound C are independent of its action on AMPK. Therefore, researchers should consider genetic approaches, such as siRNA or CRISPR-mediated knockdown/knockout of AMPK subunits, as more definitive methods for studying the loss of AMPK function.
References
Validating MK-3903's Effects on Glucose Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the AMP-activated protein kinase (AMPK) activator, MK-3903, with other prominent alternatives for the modulation of glucose metabolism. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate an objective evaluation of these compounds.
I. Comparative Analysis of AMPK Activators on Glucose Metabolism
The following tables summarize the effects of this compound and its alternatives on key parameters of glucose metabolism. The data is compiled from various preclinical and clinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models, dosages, and study durations.
Table 1: In Vivo Effects on Blood Glucose and Glycated Hemoglobin (HbA1c)
| Compound | Animal Model/ Study Population | Dosage | Route of Administration | Change in Fasting Blood Glucose | Change in HbA1c | Reference(s) |
| This compound | eDIO Mice | 10 and 30 mg/kg | Oral | Significant reduction | Not Reported | [1] |
| Metformin (B114582) | Type 2 Diabetes Patients | 500-2000 mg/day | Oral | Decrease of 19 to 84 mg/dL vs. placebo | Reduction of 0.6% to 2.0% vs. placebo | [2] |
| Metformin | Type 2 Diabetes Patients | Various | Oral | - | Lowered by 1.12% (monotherapy) and 0.95% (add-on) vs. placebo | [3] |
| Metformin | Non-obese Type 2 Diabetes Patients | ~600-700 mg/day | Oral | - | Reduction of 1.2% at 12 months | [4] |
| PF-739 | C57BL/6 Mice | 30-1000 mg/kg | Oral or Subcutaneous | Significant reduction | Not Reported | [5] |
| MK-8722 | eDIO Mice | 10 and 30 mg/kg | Oral | Significant reduction | Not Reported | |
| MK-8722 | db/db Mice | 3-30 mg/kg/day | Oral | Significant reduction in trough ambient blood glucose | Not Reported | |
| Berberine | Type 2 Diabetes Patients | 300-500 mg, 3x/day | Oral | Reduction of 15 mg/dL vs. control | Reduction of 0.73% vs. control | |
| Berberine | Type 2 Diabetes Patients | Various | Oral | Mean reduction of -0.54 mmol/L vs. control | Mean reduction of -0.54% vs. control | |
| Resveratrol | Type 2 Diabetes Patients | ≥100 mg/day | Oral | Significant reduction in fasting glucose | Negligible effect | |
| Resveratrol | Type 2 Diabetes Patients | 150 mg/day | Oral | No significant effect | No significant effect |
Table 2: In Vitro/Ex Vivo Effects on Muscle Glucose Uptake
| Compound | Cell Line/Tissue Model | Concentration/Dose | Increase in Glucose Uptake | Reference(s) |
| AICAR | Isolated Rat Epitrochlearis Muscle | 2 mM | Increased insulin-stimulated glucose uptake | |
| AICAR | Insulin-resistant Rat White Muscle | 250 mg/kg (in vivo) | 4.9-fold increase | |
| PF-739 | Isolated Mouse EDL Muscle | 3 µM | ~2-fold increase | |
| Rosmarinic Acid | L6 Rat Myotubes | 5.0 µM | 186 ± 4.17% of control | |
| Metformin | L6 Rat Myotubes | Not Specified | Comparable to maximal insulin (B600854) stimulation |
II. Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
1. In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is adapted from standard procedures used to assess glucose metabolism in mouse models.
-
Animal Model: C57Bl/6 mice (or other relevant strain), typically 12 weeks of age.
-
Acclimation: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Fasting: Fast mice for 4-6 hours prior to the OGTT. Water should be available ad libitum during the fasting period.
-
Baseline Blood Glucose: At the end of the fasting period (t=0), obtain a baseline blood sample from the tail vein to measure blood glucose using a glucometer.
-
Glucose Administration: Administer a sterile glucose solution (typically 2 g/kg body weight) via oral gavage. The glucose solution is usually prepared as a 20% dextrose solution in water.
-
Blood Sampling: Collect blood samples from the tail vein at specified time points after glucose administration, typically at 15, 30, 60, 90, and 120 minutes.
-
Data Analysis: Plot blood glucose concentrations over time to generate a glucose tolerance curve. Calculate the area under the curve (AUC) to quantify glucose tolerance.
2. Ex Vivo Muscle Glucose Uptake Assay
This protocol describes the measurement of glucose uptake in isolated rodent skeletal muscle, a key tissue for glucose disposal.
-
Muscle Dissection: Euthanize the animal (e.g., rat or mouse) and carefully dissect the desired skeletal muscle (e.g., epitrochlearis or extensor digitorum longus - EDL).
-
Incubation:
-
Pre-incubate the isolated muscle in oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer (KHB) containing 0.1% bovine serum albumin (BSA) and other necessary substrates (e.g., mannitol, pyruvate) for a defined period (e.g., 20-30 minutes) at 30-37°C.
-
Transfer the muscle to a second incubation medium containing the experimental compound (e.g., this compound, AICAR) or vehicle control for a specified duration.
-
For the final step, transfer the muscle to KHB containing radiolabeled 2-deoxy-D-glucose ([³H]2dG) and [¹⁴C]mannitol (to correct for extracellular space) for a defined period (e.g., 10-20 minutes).
-
-
Muscle Processing:
-
After the incubation with radiolabeled glucose, quickly blot the muscle on filter paper and freeze it in liquid nitrogen.
-
Homogenize the frozen muscle in an appropriate lysis buffer.
-
Centrifuge the homogenate to pellet the insoluble material.
-
-
Scintillation Counting:
-
Take an aliquot of the supernatant for scintillation counting to determine the amount of [³H]2dG and [¹⁴C]mannitol taken up by the muscle.
-
-
Data Analysis: Calculate the rate of glucose uptake, typically expressed as µmol of glucose per gram of muscle per hour, after correcting for extracellular space using the [¹⁴C]mannitol counts.
III. Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the validation of this compound and its alternatives.
Caption: Signaling pathway of AMPK activation by various compounds.
Caption: Experimental workflow for an Oral Glucose Tolerance Test.
Caption: Workflow for an ex vivo muscle glucose uptake assay.
References
- 1. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of metformin in type II diabetes: results of a double-blind, placebo-controlled, dose-response trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Long-term effect of metformin on blood glucose control in non-obese patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling the Cellular Efficacy of MK-3903: A Comparative Guide to AMPK Activators
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of MK-3903's activity in various cell lines. We delve into its mechanism of action as a potent AMP-activated protein kinase (AMPK) activator and offer a comparative analysis with other well-known AMPK activators, supported by experimental data and detailed protocols.
This compound has emerged as a potent and selective activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1] With an EC50 of 8 nM for the α1β1γ1 subunit, this compound demonstrates significant potential in therapeutic areas where AMPK activation is beneficial.[1] This guide aims to provide a clear comparison of its activity alongside other AMPK activators, namely phenformin, metformin, and A-769662, across different cell lines.
Comparative Analysis of AMPK Activator Activity
While comprehensive data on the anti-proliferative effects of this compound across a wide range of cell lines is not extensively published in a comparative format, this guide compiles available data for alternative AMPK activators to provide a valuable benchmark for researchers. The following tables summarize the half-maximal inhibitory concentration (IC50) values of phenformin, metformin, and A-769662 in various cancer cell lines.
Table 1: Comparative IC50 Values of Phenformin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) |
| MCF7 | Breast Cancer | 1.184 ± 0.045 |
| ZR-75-1 | Breast Cancer | 0.665 ± 0.007 |
| MDA-MB-231 | Breast Cancer | 2.347 ± 0.010 |
| SUM1315 | Breast Cancer | 1.885 ± 0.015 |
| SKOV3 | Ovarian Cancer | 0.9[2] |
| Hey | Ovarian Cancer | 1.75[2] |
| IGROV-1 | Ovarian Cancer | 0.8[2] |
| 78617 | Breast Cancer (ErbB2-overexpressing) | ~0.025 |
| SKBR3 | Breast Cancer (ErbB2-overexpressing) | ~0.075 |
Table 2: Comparative IC50 Values of Metformin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) |
| HeLa | Cervical Cancer | 7.492 |
| NCI-H460 | Lung Cancer | 60.58 |
| T24 | Bladder Cancer | 10.41 |
| UMUC3 | Bladder Cancer | 8.25 |
| J82 | Bladder Cancer | 30.24 |
| MCF-7 | Breast Cancer | >100 |
| MDA-MB-453 | Breast Cancer | 51.3 |
| MDA-MB-231 | Breast Cancer | 51.4 |
| SKBR-3 | Breast Cancer | 5.4 (IC20) |
Table 3: Comparative EC50/IC50 Values of A-769662
| Assay Type | System | EC50/IC50 |
| Cell-free assay (AMPK activation) | Purified rat liver AMPK | 0.8 µM |
| Fatty acid synthesis inhibition | Primary rat hepatocytes | 3.2 µM |
| AMPK activation | Rat heart AMPK extract | 2.2 µM |
| AMPK activation | Rat muscle AMPK extract | 1.9 µM |
| AMPK activation | Human embryonic kidney (HEK) cell extract | 1.1 µM |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: this compound signaling pathway activating AMPK.
Caption: Workflow for a typical cell viability MTT assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used in evaluating the activity of AMPK activators.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of compounds on cultured cells.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound and alternatives)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Western Blot for Phospho-AMPK (p-AMPK)
This protocol is used to detect the activation of AMPK by measuring the phosphorylation of its α-subunit at Threonine 172.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-AMPKα
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compounds for the desired time. Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPKα (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Add the ECL detection reagents to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for total AMPK levels, the membrane can be stripped of the p-AMPK antibody and re-probed with an antibody against total AMPKα.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of AMPK activation is determined by the ratio of p-AMPK to total AMPK.
References
A Head-to-Head Comparison of AMPK Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate AMP-activated protein kinase (AMPK) activator is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of commonly used AMPK activators, supported by experimental data and detailed protocols to aid in the informed selection and application of these powerful research tools.
AMPK is a master regulator of cellular energy homeostasis, making it a key therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.[1] AMPK activators can be broadly categorized into two classes: indirect activators that modulate cellular energy levels, and direct activators that bind to and allosterically regulate the AMPK enzyme complex.[1][2] This guide will delve into the characteristics of prominent members of both classes.
Performance Comparison of AMPK Activators
The efficacy and utility of an AMPK activator are determined by its mechanism of action, potency, and specificity. The following tables summarize the key performance characteristics of several widely used direct and indirect AMPK activators based on published experimental data.
Direct AMPK Activators
Direct activators bind to the AMPK complex, inducing conformational changes that lead to its activation.
| Activator | Mechanism of Action | Potency (EC50/AC50) | Isoform Selectivity | Key Cellular Effects |
| A-769662 | Allosteric activator, inhibits dephosphorylation of Thr172.[1] | ~0.8 µM | Selective for β1-containing complexes. | Increases fatty acid oxidation, reduces body weight and plasma triglycerides. |
| Compound 991 | Allosteric activator, prevents dephosphorylation. | 5-10 fold more potent than A-769662. | Preferentially activates β1-containing complexes over β2. | Potent activator of AMPK signaling. |
| MK-8722 | Pan-allosteric activator. | ~1 to 60 nM | Pan-AMPK activator. | Induces glucose uptake in skeletal muscle. |
| C-2 (and pro-drug C-13) | Potent allosteric activator, AMP mimetic. | 10–30 nM | Selective for α1-containing complexes. | Potently activates AMPK without altering nucleotide levels. |
| Salicylate | Direct allosteric activator. | - | Dependent on the β1 subunit. | Activates AMPK, with effects antagonized by A-769662. |
Indirect AMPK Activators
Indirect activators increase the cellular AMP:ATP ratio, which is the primary physiological signal for AMPK activation.
| Activator | Mechanism of Action | Effective Concentration | Isoform Selectivity | Key Cellular Effects |
| Metformin (B114582) | Inhibits mitochondrial respiratory chain complex I, increasing the AMP:ATP ratio. | 0.5 - 2 mM (in cells) | Non-selective | First-line drug for type 2 diabetes, reduces hepatic glucose production. |
| AICAR | Metabolized to ZMP, an AMP analog, which allosterically activates AMPK. | 0.5 - 2 mM (in cells) | Non-selective | Increases glucose uptake and fatty acid oxidation. |
| Phenformin | Inhibits mitochondrial respiratory chain complex I. | - | Non-selective | Increases glucose consumption and lactate (B86563) production. |
| 2-Deoxyglucose (2-DG) | Inhibits glycolysis, leading to decreased ATP production. | - | Non-selective | Reduces glucose consumption and lactate production. |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the AMPK signaling pathway and a typical experimental workflow for evaluating AMPK activators.
Caption: AMPK Signaling Pathway.
Caption: Experimental Workflow.
Key Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. The following are detailed methodologies for key experiments commonly used to characterize and compare AMPK activators.
Western Blotting for Phospho-AMPK (Thr172) and Phospho-ACC (Ser79)
This protocol determines the activation state of AMPK by measuring the phosphorylation of its catalytic α-subunit at Threonine 172 and its key downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79.
Materials:
-
Cell culture reagents
-
AMPK activator of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-phospho-ACC (Ser79)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with the AMPK activator at various concentrations and time points. Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC (Ser79) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each target.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound using a synthetic peptide substrate (SAMS peptide).
Materials:
-
Recombinant active AMPK enzyme
-
AMPK activator of interest
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
ATP
-
[γ-³²P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay kit (for luminescence-based detection)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure (Radioactive Method):
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, recombinant AMPK, and the SAMS peptide.
-
Compound Addition: Add varying concentrations of the AMPK activator or a vehicle control.
-
Initiate Reaction: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of the enzyme and determine the EC50 value of the activator.
Procedure (Luminescence-Based Method using ADP-Glo™):
-
Follow the manufacturer's protocol. Generally, the kinase reaction is performed as above, but without the radioactive ATP.
-
After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently measured in a luciferase-based reaction, generating a luminescent signal that is proportional to the kinase activity.
Conclusion
The choice of an AMPK activator should be guided by the specific research question, the experimental system, and the desired outcome. Direct activators like A-769662 and Compound 991 offer high potency and specificity, making them valuable tools for elucidating the direct consequences of AMPK activation. Indirect activators such as metformin and AICAR, while less specific, mimic physiological activation mechanisms and have well-established in vivo effects. By understanding the distinct characteristics of these compounds and employing robust experimental protocols, researchers can confidently investigate the multifaceted roles of AMPK in health and disease.
References
MK-3903: A Comparative Analysis of its Selectivity Profile Against Other AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of MK-3903, a potent AMP-activated protein kinase (AMPK) activator, with other notable AMPK activators. The information presented is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to this compound and AMPK Activation
This compound is a potent and selective direct activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3][4][5] AMPK activation is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and obesity. This compound activates 10 of the 12 mammalian AMPK isoforms with EC50 values in the range of 8 to 40 nM. This guide compares the selectivity of this compound with other well-characterized AMPK activators, including direct allosteric activators and indirect activators like biguanides.
Comparative Selectivity Profile of AMPK Activators
The following table summarizes the half-maximal effective concentration (EC50) values of this compound and other selected AMPK activators against various AMPK isoforms. This data provides a quantitative comparison of their potency and selectivity.
| Activator | AMPK Isoform | EC50 (nM) | Selectivity Notes |
| This compound | α1β1γ1 | 8 | Activates 10 of 12 isoforms (EC50 8-40 nM) |
| A-769662 | Rat Liver (mixed isoforms) | 800 | Selective for β1-containing heterotrimers |
| MK-8722 | Pan-AMPK | ~1 - 60 | Potent, systemic pan-AMPK activator |
| β1-containing | ~1 - 6 | Higher affinity for β1-containing complexes | |
| β2-containing | ~15 - 63 | Most potent activator of β2 complexes reported | |
| PF-06409577 | α1β1γ1 | 7 | Highly selective for β1-containing isoforms |
| α2β1γ1 | 6.8 | ||
| α1β2γ1 | >4000 | ||
| α2β2γ1 | >4000 | ||
| α2β2γ3 | >4000 | ||
| SC4 | α2β2γ1 | 17.2 | Highly specific for α2β2-AMPK complexes |
| α2β2γ3 | 82.1 | ||
| GSK621 | AML Cells | 13,000 - 30,000 (IC50) | Specific AMPK activator |
| Metformin (B114582) | - | Indirect Activator (mM range) | Activates AMPK by increasing cellular AMP:ATP ratio |
| Phenformin (B89758) | - | Indirect Activator (µM-mM range) | Activates AMPK by inhibiting mitochondrial complex I |
Signaling Pathways and Mechanisms of Action
The activation of AMPK by these compounds leads to the regulation of numerous downstream targets, ultimately restoring cellular energy homeostasis.
Caption: Simplified AMPK signaling pathway showing points of intervention by various activators.
Direct activators like this compound allosterically bind to the AMPK complex, promoting its activation. Indirect activators such as metformin and phenformin increase the cellular AMP:ATP ratio, which in turn activates AMPK. Activated AMPK then phosphorylates downstream targets to increase ATP-producing catabolic processes and decrease ATP-consuming anabolic processes.
Experimental Methodologies
A standardized in vitro AMPK activation assay is crucial for comparing the potency and selectivity of different compounds. Below is a representative protocol.
Caption: General workflow for an in vitro radiometric AMPK activation assay.
AMPK Activation Assay Protocol (Radiometric)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the specific recombinant AMPK isoform, a synthetic substrate peptide (e.g., SAMS peptide), and assay buffer (typically containing HEPES, NaCl, DTT, and MgCl2).
-
Compound Incubation: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP, often radiolabeled with [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the incorporation of 32P into the SAMS peptide using a scintillation counter.
-
Data Analysis: Determine the concentration of the compound that produces 50% of the maximal activation (EC50) by plotting the activity against the compound concentration and fitting the data to a dose-response curve.
Note: Non-radioactive assay formats, such as those using fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo™), are also commonly employed.
Conclusion
This compound is a potent and selective activator of multiple AMPK isoforms. Its direct, allosteric mechanism of action and broad isoform activity distinguish it from more isoform-selective activators like PF-06409577 and SC4, as well as from indirect activators like metformin. The choice of an appropriate AMPK activator for research or therapeutic development will depend on the desired tissue distribution and the specific AMPK isoforms implicated in the disease of interest. The data and methodologies presented in this guide provide a foundation for making such critical decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. This compound |CAS:1219737-12-8 Probechem Biochemicals [probechem.com]
- 5. Hit-to-Lead Optimization and Discovery of 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (this compound): A Novel Class of Benzimidazole-Based Activators of AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MK-3903 and Other AMPK Activators in Regulating Downstream Targets
A Comprehensive Guide for Researchers in Drug Development
This guide provides a detailed comparison of the downstream cellular effects of MK-3903, a potent AMP-activated protein kinase (AMPK) activator, with other well-known AMPK activators, A-769662 and metformin (B114582). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.
Introduction to AMPK and its Activators
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Activation of AMPK promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. This positions AMPK as an attractive therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.
This compound is a potent and selective direct activator of AMPK. This guide will compare its effects with A-769662, another direct AMPK activator, and metformin, a widely used anti-diabetic drug that activates AMPK indirectly.
Core Mechanism of Action
This compound, like A-769662, directly activates AMPK by binding to the kinase domain, leading to a conformational change that enhances its activity. Metformin, on the other hand, is understood to increase the cellular AMP:ATP ratio, which in turn activates AMPK.
Downstream Target Comparison: Phosphorylation of Acetyl-CoA Carboxylase (ACC)
A primary and well-characterized downstream target of AMPK is Acetyl-CoA Carboxylase (ACC), a key enzyme in the fatty acid synthesis pathway. AMPK phosphorylates ACC, leading to its inhibition and a subsequent reduction in fatty acid synthesis and promotion of fatty acid oxidation.
| Compound | Mechanism of AMPK Activation | Reported Effect on ACC Phosphorylation |
| This compound | Direct | Robustly increases ACC phosphorylation in the liver.[1] |
| A-769662 | Direct | Induces rapid and robust phosphorylation of ACC.[2][3] |
| Metformin | Indirect | Effect on ACC phosphorylation can be cell-type and context-dependent. While it can increase ACC phosphorylation, the effect may not be as pronounced or rapid as direct activators in some settings.[2][4] |
Signaling Pathway Overview
The activation of AMPK by these compounds initiates a signaling cascade that impacts multiple downstream pathways involved in metabolism and cell growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Metformin suppresses adipogenesis through both AMP-activated protein kinase (AMPK)-dependent and AMPK-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single phosphorylation sites in Acc1 and Acc2 regulate lipid homeostasis and the insulin–sensitizing effects of metformin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MK-3903 and AICAR: Potent Activators of AMPK
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, the activation of AMP-activated protein kinase (AMPK) has emerged as a promising therapeutic strategy for a myriad of diseases, including metabolic syndrome, type 2 diabetes, and cancer. AMPK, a crucial cellular energy sensor, orchestrates a switch from anabolic to catabolic pathways in response to low energy levels, thereby restoring cellular homeostasis. This guide provides a detailed comparison of two widely utilized AMPK activators: MK-3903, a potent and selective direct activator, and 5-Aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR), a cell-permeable precursor of an AMP mimetic.
This document synthesizes available experimental data to offer an objective comparison of their mechanisms of action, performance, and experimental considerations. It is important to note that the presented data is compiled from various independent studies, and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, interpretations should be made with consideration of the differing experimental setups.
Mechanism of Action: A Tale of Two Activators
This compound and AICAR employ distinct strategies to activate the master metabolic regulator, AMPK.
This compound: The Direct Approach
This compound is a potent and selective, non-pro-drug activator of AMPK.[1] It directly binds to the AMPK enzyme complex, inducing a conformational change that leads to its activation. This direct mechanism of action ensures a rapid and robust response, making it a valuable tool for precise studies of AMPK signaling.
AICAR: The Pro-Drug Strategy
AICAR, in contrast, is a pro-drug that requires intracellular conversion to exert its effect.[2] Upon entering the cell, it is phosphorylated by adenosine (B11128) kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an analog of adenosine monophosphate (AMP).[2] ZMP then mimics the action of AMP by binding to the gamma subunit of AMPK, leading to its allosteric activation.[3] This indirect mechanism can be influenced by the activity of adenosine kinase and intracellular nucleotide levels.[4]
Performance and Efficacy: A Quantitative Look
The following tables summarize key quantitative data for this compound and AICAR, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | AICAR (as ZMP) | Reference(s) |
| Mechanism | Direct Allosteric Activator | AMP Mimetic (Pro-drug) | |
| EC50 (AMPK α1β1γ1) | 8 - 9 nM | Less potent than AMP | |
| Selectivity | Highly selective for AMPK over other kinases. | Can have AMPK-independent effects by modulating other AMP-sensitive enzymes. |
Table 2: In Vivo Effects and Experimental Observations
| Parameter | This compound | AICAR | Reference(s) |
| Route of Administration | Oral | Intraperitoneal, Subcutaneous | |
| Observed In Vivo Effects | - Improved lipid metabolism- Enhanced insulin (B600854) sensitization | - Increased glucose uptake in muscle- Improved glucose tolerance and insulin sensitivity- Reduced adiposity | |
| Dosage Range (Mice) | 3 - 30 mg/kg (oral) | 250 - 500 mg/kg (intraperitoneal) | |
| Reported Side Effects | Cardiac hypertrophy at high doses of a similar pan-AMPK activator (MK-8722). | Potential for off-target effects due to ZMP accumulation. |
Signaling Pathways: Visualizing the Mechanisms
The following diagrams illustrate the distinct signaling pathways through which this compound and AICAR activate AMPK and the downstream consequences.
Experimental Protocols: A Guide for the Bench
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for assessing the activity of this compound and AICAR.
In Vitro AMPK Activation Assay (General Protocol)
This protocol can be adapted for both this compound and AICAR to measure their direct effect on AMPK activity.
Cell-Based Assay for AMPK Activation (Western Blot)
This protocol is commonly used to assess the activation of AMPK in a cellular context following treatment with either compound.
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) and grow to desired confluency. Treat cells with varying concentrations of this compound or AICAR for a specified time course.
-
Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα. An antibody against a downstream target like phospho-ACC (Ser79) can also be used as a marker of AMPK activity. A loading control antibody (e.g., β-actin or GAPDH) is essential.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Study of Metabolic Effects
This generalized protocol outlines a common approach to investigate the in vivo efficacy of this compound and AICAR in a diet-induced obesity mouse model.
-
Animal Model: Induce obesity in mice (e.g., C57BL/6J) by feeding a high-fat diet for a specified period.
-
Drug Administration: Administer this compound (e.g., by oral gavage) or AICAR (e.g., by intraperitoneal injection) daily for several weeks. A vehicle control group is essential.
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor daily.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at baseline and at the end of the study to assess glucose homeostasis and insulin sensitivity.
-
Plasma Analysis: Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
-
Tissue Analysis: At the end of the study, harvest tissues (e.g., liver, skeletal muscle, adipose tissue) for:
-
Western Blotting: To assess AMPK activation (p-AMPK, p-ACC).
-
Gene Expression Analysis (qPCR): To measure the expression of genes involved in metabolic pathways.
-
Histology: To examine tissue morphology (e.g., lipid accumulation in the liver).
-
Summary and Conclusion
This compound and AICAR are both valuable research tools for activating AMPK, but they possess distinct characteristics that make them suitable for different experimental applications.
-
This compound stands out for its high potency, selectivity, and direct mechanism of action. This makes it an excellent choice for studies requiring precise and specific activation of AMPK, minimizing the potential for off-target effects. Its oral bioavailability in some species also makes it amenable to in vivo studies.
-
AICAR has a long history of use in AMPK research and has been instrumental in elucidating the role of this kinase in various physiological processes. However, its pro-drug nature and the potential for AMPK-independent effects of its active metabolite, ZMP, necessitate careful experimental design and interpretation of results. The use of AMPK knockout models can be crucial to confirm the AMPK-dependency of observed effects.
The choice between this compound and AICAR will ultimately depend on the specific research question, the experimental model, and the desired level of target specificity. For researchers aiming for highly specific and direct AMPK activation, this compound presents a compelling option. For studies where the broader metabolic effects of an AMP mimetic are of interest, AICAR remains a relevant tool, provided its limitations are acknowledged and controlled for. As the field of AMPK-targeted therapeutics continues to evolve, a thorough understanding of the nuances of these activators is paramount for advancing our knowledge of metabolic regulation and developing novel therapies.
References
- 1. Hit-to-Lead Optimization and Discovery of 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (this compound): A Novel Class of Benzimidazole-Based Activators of AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AICAR inhibits adipocyte differentiation in 3T3L1 and restores metabolic alterations in diet-induced obesity mice model - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of MK-3903 in Kinase Assays: A Comparative Guide
For researchers and drug development professionals, understanding the precise specificity of a kinase activator is paramount for interpreting experimental results and predicting potential therapeutic windows and off-target effects. This guide provides an objective comparison of the AMP-activated protein kinase (AMPK) activator MK-3903 with other compounds, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a potent and selective activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4] It activates 10 of the 12 phosphorylated AMPK complexes with EC50 values in the range of 8 to 40 nM.[1] While lauded for its potency and selectivity, a thorough assessment of its activity against a broader range of kinases is essential for its validation as a specific pharmacological tool.
Comparative Kinase Specificity
To objectively assess the specificity of this compound, its activity is compared against PF-06409577, another AMPK activator, and GSK-690693, a compound that also potently inhibits AMPK. While comprehensive kinase panel screening data for this compound is not publicly available, its high selectivity for AMPK is frequently noted. In contrast, detailed kinase profiles for PF-06409577 and GSK-690693 are available and provide a valuable benchmark for comparison.
| Kinase Target | This compound (EC50/IC50) | PF-06409577 (EC50/IC50) | GSK-690693 (IC50) |
| AMPK (α1β1γ1) | 8 nM (EC50) | 7 nM (EC50) | 50 nM |
| Akt1 | >10 µM (assumed) | Minimal off-target pharmacology | 2 nM |
| Akt2 | >10 µM (assumed) | Minimal off-target pharmacology | 13 nM |
| Akt3 | >10 µM (assumed) | Minimal off-target pharmacology | 9 nM |
| PKA | >10 µM (assumed) | Minimal off-target pharmacology | 24 nM |
| PrkX | >10 µM (assumed) | Minimal off-target pharmacology | 5 nM |
| PKC isozymes | >10 µM (assumed) | Minimal off-target pharmacology | 2-21 nM |
| DAPK3 | >10 µM (assumed) | Minimal off-target pharmacology | 81 nM |
| PAK4 | >10 µM (assumed) | Minimal off-target pharmacology | 10 nM |
| PAK5 | >10 µM (assumed) | Minimal off-target pharmacology | 52 nM |
| PAK6 | >10 µM (assumed) | Minimal off-target pharmacology | 6 nM |
| Prostanoid DP2 Receptor | 1.8 µM (binding IC50) | Not reported | Not reported |
| CYP3A4, CYP2D6 | >50 µM | >100 µM | Not reported |
Note: The assertion of this compound's selectivity is based on statements that it is "selective for AMPK over a kinase panel at 10 µM". Specific quantitative data for a broad kinase panel remains proprietary. PF-06409577 is described as having "minimal off-target pharmacology" in broad panel screens.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and how its specificity is determined, the following diagrams illustrate the AMPK signaling pathway and a general workflow for assessing kinase inhibitor specificity.
Caption: Simplified AMPK signaling pathway.
Caption: General workflow for assessing kinase inhibitor/activator specificity.
Experimental Protocols
The following are generalized protocols for in vitro kinase assays commonly used to determine the specificity of compounds like this compound.
Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.
-
Materials:
-
Purified, active kinase
-
Specific peptide or protein substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 1 mM DTT)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
ATP solution
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 1% phosphoric acid)
-
Scintillation counter and scintillant
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
Wash the plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Add scintillant to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50/EC50 values.
-
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This high-throughput method measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
-
Materials:
-
Purified, active kinase
-
Specific peptide or protein substrate
-
Kinase reaction buffer
-
Test compounds serially diluted in DMSO
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Luminometer-compatible microplates (e.g., white, opaque-bottom)
-
Luminometer
-
-
Procedure:
-
Set up the kinase reaction by combining the kinase, substrate, and test compound in a microplate well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a set temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and provide the necessary components for a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50/EC50 values.
-
Conclusion
This compound is a highly potent and selective activator of AMPK. While detailed public data on its performance against a wide array of kinases is limited, available information suggests a favorable specificity profile, particularly when compared to compounds like GSK-690693 which, although a potent AMPK inhibitor, also targets several other kinases with high affinity. The alternative AMPK activator, PF-06409577, also demonstrates high selectivity, making it another valuable tool for studying AMPK activation. The choice of chemical probe should be guided by the specific experimental context and a thorough understanding of its potential off-target activities. The experimental protocols outlined provide a framework for researchers to independently validate the specificity of these and other kinase-modulating compounds.
References
Safety Operating Guide
Proper Disposal of MK-3903: A Guide for Laboratory Professionals
Researchers and drug development professionals handling MK-3903, a potent and selective AMP-activated protein kinase (AMPK) activator, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its high biological activity and the absence of comprehensive hazard data, this compound should be treated as a hazardous pharmaceutical waste. This guide provides essential information for the proper disposal of this compound, in line with general laboratory safety standards and hazardous waste regulations.
Key Disposal Considerations
All personnel handling this compound waste must be trained on its potential hazards and the proper disposal procedures outlined in their institution's Chemical Hygiene Plan (CHP), a requirement under the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[2]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Name | 5-((5-([1,1'-biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid | Cayman Chemical |
| CAS Number | 1219737-12-8 | Cayman Chemical |
| Molecular Formula | C27H19ClN2O3 | MedChemExpress |
| Molecular Weight | 454.90 g/mol | MedChemExpress |
| Biological Activity | Potent and selective AMP-activated protein kinase (AMPK) activator with an EC50 of 8 nM. | MedChemExpress |
| Solubility | Soluble in DMSO. | AbMole BioScience |
| Known Hazards | Specific GHS classifications are not publicly available. Due to its high potency, it should be handled as a hazardous compound. General laboratory chemical precautions should be followed. | General Guidance |
| Occupational Exposure Limits | No established occupational exposure limit values. | MedchemExpress.com |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from the point of generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound from generation to final disposal.
Detailed Experimental Protocol for Disposal:
-
Personal Protective Equipment (PPE): Before handling this compound waste, at a minimum, wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a common choice, but consult the specific glove manufacturer's compatibility chart).
-
Waste Segregation:
-
Solid Waste: Collect all non-sharp solid waste contaminated with this compound (e.g., gloves, weigh paper, pipette tips, vials) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., a high-density polyethylene (B3416737) or glass bottle). Do not mix with other incompatible chemical wastes.
-
Sharps Waste: Dispose of any sharps contaminated with this compound (e.g., needles, syringes, Pasteur pipettes) in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
-
-
Container Management:
-
Ensure all waste containers are in good condition and are compatible with the waste they hold.
-
Keep waste containers securely closed at all times, except when adding waste.
-
Properly label all waste containers with the words "Hazardous Waste," the chemical name "this compound," the accumulation start date, and the name of the principal investigator or laboratory.
-
-
Storage:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.
-
The SAA must be under the control of laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal:
-
Once a waste container is full or has reached the institution's time limit for satellite accumulation, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.
-
Do not attempt to dispose of the waste yourself. Disposal must be handled by trained professionals through a licensed hazardous waste contractor.
-
The likely final disposal method for this type of pharmaceutical waste is high-temperature incineration.
-
By adhering to these procedures, researchers can minimize the risks associated with the handling and disposal of this compound, ensuring a safe laboratory environment and protecting the broader ecosystem. Always consult your institution's specific waste management policies and the most recent regulatory guidelines.
References
Essential Safety and Logistical Information for Handling MK-3903
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides comprehensive, procedural guidance for the safe use of MK-3903, a potent and selective AMP-activated protein kinase (AMPK) activator. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of experimental outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards and to don the appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are intact before use and change them frequently, especially after direct contact with the compound. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. A face shield may be required for procedures with a high risk of splashing. |
| Skin and Body Protection | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. Consult your institution's safety officer for specific guidance. |
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the essential steps for the safe handling of this compound from receipt to preparation of a stock solution.
-
Don PPE: Before beginning any work, put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: All handling of solid this compound and preparation of its solutions should be conducted in a chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure.
-
Retrieve from Storage: this compound is typically stored at -20°C or -80°C.[1]
-
Equilibrate to Room Temperature: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture, which could affect the stability of the compound.
-
Weighing: Carefully weigh the desired amount of the solid compound using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed this compound in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions.[2]
-
Aliquoting and Labeling: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use vials.[1] Clearly label each vial with the compound name, concentration, solvent, and date of preparation.
-
Storage of Stock Solutions: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.[1]
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be placed in a designated, sealed, and clearly labeled hazardous chemical waste container.
-
Liquid Waste: Unused portions of the this compound stock solution and any other liquid waste containing the compound must be collected in a designated hazardous chemical waste container. Do not pour down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for chemical container disposal.
Always follow your institution's specific chemical waste management procedures. If you are unsure about the correct disposal method, contact your Environmental Health and Safety (EHS) department for guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
